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4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid Documentation Hub

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  • Product: 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
  • CAS: 303137-77-1

Core Science & Biosynthesis

Foundational

A Guide to the In Vitro Binding Affinity of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid: A Methodological Approach

Introduction 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C10H8ClFO3.[1] Its structure, featuring a halogenated phenyl ring and a butanoic acid moiety, suggests...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C10H8ClFO3.[1] Its structure, featuring a halogenated phenyl ring and a butanoic acid moiety, suggests potential for biological activity.[1] While research into compounds with similar scaffolds has explored applications such as enzyme inhibition and anti-inflammatory effects, specific in vitro binding affinity data for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid remains largely unavailable in public databases.[1][2]

This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to determine the in vitro binding affinity of this compound. We will proceed from the foundational step of target identification to the selection and execution of appropriate binding assays, data analysis, and validation, thereby establishing a robust protocol for characterizing the compound's molecular interactions.

Part 1: Target Identification and Selection Strategy

The initial and most critical phase in characterizing a compound with unknown biological activity is the identification of its molecular target(s). A multi-pronged approach, combining computational and experimental methods, is recommended for a comprehensive and unbiased screening process.

In Silico Approaches

Computational methods offer a rapid and cost-effective means to generate initial hypotheses about potential binding partners.

  • Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. The chemical structure of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid can be used as a query to search databases of compounds with known biological targets (e.g., ChEMBL, PubChem).

  • Structure-Based Virtual Screening (Molecular Docking): If a specific target class is suspected (e.g., kinases, proteases, nuclear receptors), molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to the three-dimensional structures of these proteins. A library of common drug targets can be used for a broader screening.

Experimental Approaches

Experimental methods are essential for identifying binding partners in a cellular context and for validating in silico predictions.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This technique involves immobilizing the compound on a solid support and passing a cell lysate over it. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating cells or cell lysates at a range of temperatures, the aggregation and precipitation of the target protein in the presence and absence of the compound can be monitored, revealing a stabilizing effect upon binding.

Target_Identification_Workflow cluster_in_silico In Silico Screening cluster_experimental Experimental Screening in_silico_start Compound Structure 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid ligand_based Ligand-Based Virtual Screening in_silico_start->ligand_based structure_based Structure-Based Virtual Screening (Molecular Docking) in_silico_start->structure_based potential_targets_silico Hypothesized Targets ligand_based->potential_targets_silico Similarity Hits structure_based->potential_targets_silico Docking Hits target_validation Target Validation (e.g., genetic knockdown, functional assays) potential_targets_silico->target_validation experimental_start Cell Lysate / Cells ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) experimental_start->ac_ms cetsa Cellular Thermal Shift Assay (CETSA) experimental_start->cetsa potential_targets_exp Experimentally Identified Targets ac_ms->potential_targets_exp Bound Proteins cetsa->potential_targets_exp Stabilized Proteins potential_targets_exp->target_validation validated_target Validated Target target_validation->validated_target

Caption: A workflow for identifying the molecular targets of a novel compound.

Part 2: In Vitro Binding Assay Methodologies

Once a putative target has been identified and validated, the next step is to quantify the binding affinity of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid to this target. The choice of assay will depend on the nature of the target protein and the availability of reagents.

Radioligand Binding Assay

This is a highly sensitive and well-established method for quantifying ligand-receptor interactions.

Principle: A radiolabeled ligand with known affinity for the target is competed with the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

Experimental Protocol:

  • Preparation of Membranes/Protein: Prepare cell membranes expressing the target receptor or purified receptor protein.

  • Assay Buffer: Prepare an appropriate assay buffer that maintains the stability and activity of the receptor.

  • Competition Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid) to the membrane/protein preparation.

  • Incubation: Incubate the mixture at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target to ensure a good signal-to-noise ratio.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

  • Filtration: Rapid filtration is crucial to minimize the dissociation of the ligand-receptor complex during the separation step.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

Principle: One binding partner (e.g., the target protein) is immobilized on a sensor chip. The binding of the other partner (the compound) causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Workflow:

  • Immobilization of the Ligand: The purified target protein is covalently immobilized on the sensor chip surface.

  • Analyte Injection: A series of concentrations of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid are injected over the sensor surface.

  • Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the compound are monitored in real-time by recording the SPR signal.

  • Regeneration: A regeneration solution is injected to remove the bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow start Start: Purified Target Protein & Compound immobilization 1. Immobilization Covalently attach target protein to SPR sensor chip. start->immobilization injection 2. Analyte Injection Inject varying concentrations of the compound over the chip. immobilization->injection monitoring 3. Real-time Monitoring Record SPR signal changes during association and dissociation phases. injection->monitoring regeneration 4. Regeneration Inject a solution to remove bound compound. monitoring->regeneration data_analysis 5. Data Analysis Fit sensorgrams to a binding model to determine ka, kd, and Kd. monitoring->data_analysis regeneration->injection Next concentration result Binding Affinity (Kd) & Kinetics (ka, kd) data_analysis->result

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the binding assays should be summarized in a clear and structured format for easy comparison and interpretation.

ParameterAssay MethodValueUnits
IC50Radioligand BindingµM
KiRadioligand BindingµM
KdSPRµM
kaSPRM⁻¹s⁻¹
kdSPRs⁻¹

Interpretation of Parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the specific binding of a competing ligand. A lower IC50 indicates a higher affinity.

  • Ki (Inhibition constant): The dissociation constant of the inhibitor. It is an intrinsic measure of the affinity of the compound for the target, independent of the assay conditions. A lower Ki indicates a higher affinity.

  • Kd (Equilibrium dissociation constant): The concentration of the compound at which 50% of the target protein is occupied at equilibrium. It is an inverse measure of binding affinity. A lower Kd indicates a higher affinity.

  • ka (Association rate constant): The rate at which the compound binds to the target.

  • kd (Dissociation rate constant): The rate at which the compound dissociates from the target.

Part 4: Scientific Integrity and Trustworthiness

To ensure the reliability and reproducibility of the binding affinity data, a self-validating system of controls and assay validation is essential.

  • Positive and Negative Controls: Include known binders (positive control) and non-binders (negative control) for the target in each assay to ensure that the assay is performing as expected.

  • Specificity and Selectivity: To determine if the binding is specific to the intended target, perform counter-screening against related targets or use a mutant form of the target protein that is deficient in binding.

  • Determination of Z'-factor: For high-throughput screening, the Z'-factor is a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Confirm the binding affinity with at least two different assay methodologies (e.g., SPR and ITC) to ensure that the results are not an artifact of a particular technique.

Conclusion

While the in vitro binding affinity of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is not yet publicly documented, this guide provides a robust and scientifically rigorous framework for its determination. By systematically progressing from target identification through to detailed binding characterization and assay validation, researchers can generate high-quality, reliable data. This information is a critical prerequisite for any further investigation into the compound's mechanism of action and its potential as a modulator of biological function, paving the way for future drug discovery and development efforts.

References

Sources

Exploratory

The Core Mechanism of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition The 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid scaffold has emerged as a cornerstone in the design of targeted therapies, particularly in onco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

The 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid scaffold has emerged as a cornerstone in the design of targeted therapies, particularly in oncology. Its derivatives have demonstrated significant potential as modulators of critical cell signaling pathways, warranting an in-depth exploration of their mechanism of action. This technical guide synthesizes current understanding, experimental validation, and future perspectives for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. The inherent structural features of this scaffold, particularly the halogenated anilino moiety, predispose these molecules to interact with specific enzymatic targets, offering a compelling avenue for the development of novel therapeutic agents.

The primary mechanism of action for derivatives of this scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. This is strongly supported by the fact that the 4-(3-chloro-4-fluoroanilino) pharmacophore is a key structural component of Afatinib, a potent and clinically approved irreversible inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[][2][3] This guide will dissect this primary mechanism, explore potential secondary targets, and provide the experimental framework necessary for the validation and characterization of these promising compounds.

Primary Mechanism of Action: Inhibition of the EGFR/HER2 Axis

The central dogma of the therapeutic potential of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid derivatives lies in their ability to disrupt the signaling cascade mediated by the EGFR family of receptor tyrosine kinases. This family, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a pivotal role in regulating cell proliferation, survival, and differentiation.[][3] In numerous cancers, aberrant activation of these receptors through mutation or overexpression is a key driver of tumorigenesis.[2][4]

Derivatives based on the 4-anilinoquinazoline scaffold, which incorporates the (3-Chloro-4-fluorophenyl)amino group, are highly effective EGFR inhibitors.[4][5][6] The mechanism of inhibition is typically competitive with adenosine triphosphate (ATP) at the catalytic kinase domain of the receptor. The 4-(3-chloro-4-fluoroanilino) moiety anchors the inhibitor within the ATP-binding pocket, leading to the blockade of downstream signaling pathways.

A significant advancement in this class of inhibitors is the achievement of irreversible binding. Afatinib, for instance, functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR.[2] This covalent interaction leads to a sustained and potent inhibition of kinase activity. While the butanoic acid derivatives that are the focus of this guide may not all be designed for covalent binding, their structural similarity to the core of Afatinib strongly suggests a shared primary mechanism of targeting the EGFR/HER2 axis.

Signaling Pathway Interruption

The inhibition of EGFR and HER2 by these derivatives leads to the shutdown of multiple downstream signaling pathways critical for cancer cell survival and proliferation. The following diagram illustrates the key pathways affected.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds and Activates Inhibitor 4-[(3-Chloro-4-fluorophenyl)amino]- 4-oxobutanoic acid derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR/HER2 signaling pathway and point of inhibition.

Quantitative Analysis of Inhibitory Potency

Compound ClassTargetIC50 (nM)Reference
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR0.025[6]
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR0.006[6]
AfatinibEGFR (wild-type)~0.5[7]
AfatinibEGFR (L858R mutant)~0.2[7]
Compound 19h (a 4-anilinoquinazoline derivative)EGFR0.47[8]
Compound 7i (a 6-arylureido-4-anilinoquinazoline)EGFR17.32[5]

Note: The data presented is for structurally related compounds and serves to illustrate the potential potency of the 4-[(3-Chloro-4-fluorophenyl)amino] scaffold.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is essential to definitively establish the mechanism of action of novel 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid derivatives. The following protocols outline the key assays for validating EGFR/HER2 inhibition.

Experimental Protocol: EGFR Kinase Activity Assay (Luminescent)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Dilute the recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Y12-Sox), and ATP to their final concentrations in the kinase reaction buffer.

    • Prepare serial dilutions of the test compound in 50% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution or a 5% DMSO control to the wells.

    • Add 2 µL of the diluted EGFR enzyme solution.

    • Incubate at room temperature for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (log[inhibitor] vs. response, variable slope).

EGFR_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Enzyme into 384-well plate A->B C Pre-incubate B->C D Initiate Kinase Reaction (Add Substrate/ATP mix) C->D E Incubate D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate F->G H Generate Luminescent Signal (Add Kinase Detection Reagent) G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for the luminescent EGFR kinase activity assay.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines that overexpress EGFR.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines known to overexpress EGFR (e.g., A549, HT-29, MCF-7) in appropriate media.

  • Assay Procedure (96-well plate format):

    • Seed the cells at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Potential Secondary Mechanisms and Broader Biological Activities

While EGFR/HER2 inhibition is the most prominent mechanism, the 4-oxo-4-(phenylamino)butanoic acid scaffold may exhibit other biological activities. Research on related structures suggests potential for:

  • Carbonic Anhydrase Inhibition: Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have shown potent inhibition of human carbonic anhydrase I and II, with Ki values in the low nanomolar range.[9] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

  • Anti-inflammatory and Analgesic Effects: The broader class of 4-oxo-4-(arylamino)butanoic acid derivatives has been investigated for anti-inflammatory and analgesic properties.

  • Antimicrobial Activity: Some heterocyclic compounds derived from 4-oxo-4-(aryl)-2-butenoic acid have demonstrated antimicrobial and antifungal properties.[10]

The exploration of these potential secondary mechanisms can be achieved through specific enzymatic and cellular assays, such as carbonic anhydrase esterase activity assays and minimum inhibitory concentration (MIC) determination for antimicrobial activity.

Conclusion and Future Directions

The 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid scaffold represents a highly promising platform for the development of targeted therapies. The primary mechanism of action for its derivatives is the inhibition of the EGFR/HER2 signaling pathway, a clinically validated strategy in oncology. The structural similarity to established kinase inhibitors like Afatinib provides a strong rationale for this mechanism.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Key areas for exploration include modifications to the butanoic acid chain to enhance potency and selectivity, as well as the potential for developing covalent inhibitors that target specific residues within the EGFR kinase domain. Furthermore, a thorough investigation into the potential secondary mechanisms of action, such as carbonic anhydrase inhibition, could reveal novel therapeutic applications for this versatile class of compounds. The experimental protocols outlined in this guide provide a robust framework for the rigorous characterization of these molecules, paving the way for the next generation of targeted therapies.

References

  • Afatinib. Wikipedia. [Link]

  • Afatinib in Non–Small Cell Lung Cancer. PMC - NIH. [Link]

  • What is the mechanism of Afatinib Dimaleate?. Patsnap Synapse. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. PMC - NIH. [Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. PubMed. [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. MDPI. [Link]

  • 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. PubChem. [Link]

  • Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. Acanthus Research. [Link]

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid in Animal Models

Executive Summary & Chemical Rationale 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid—systematically referred to as N-(3-chloro-4-fluorophenyl)succinamic acid—is a highly versatile pharmacophore and synthetic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid—systematically referred to as N-(3-chloro-4-fluorophenyl)succinamic acid—is a highly versatile pharmacophore and synthetic intermediate. The molecule is characterized by two distinct functional domains: a halogenated aniline moiety and a succinamic acid tail.

The 3-chloro-4-fluoroaniline substructure is a privileged motif found in several FDA-approved tyrosine kinase inhibitors (e.g., afatinib, gefitinib) [1]. From a drug design perspective, the para-fluorine atom effectively blocks CYP450-mediated para-hydroxylation—a primary metabolic liability of unsubstituted anilines. Concurrently, the meta-chlorine atom provides necessary lipophilic bulk to occupy deep hydrophobic pockets in target proteins.

Conversely, the 4-oxobutanoic acid (succinamic acid) tail introduces a terminal carboxylic acid (pKa ~4.5). At physiological pH (7.4), this moiety is predominantly ionized, which drastically increases aqueous solubility but restricts the molecule's volume of distribution ( Vd​ ) and limits blood-brain barrier (BBB) penetration. Understanding the interplay between this lipophilic head and hydrophilic tail is critical for interpreting its pharmacokinetic (PK) behavior in vivo.

In Vivo Pharmacokinetic Protocol (Murine Model)

To accurately profile the absorption, distribution, metabolism, and excretion (ADME) of this compound, a robust LC-MS/MS bioanalytical workflow must be employed. The presence of the carboxylic acid necessitates acidic mobile phases to maintain the analyte in an un-ionized state during reverse-phase chromatography, ensuring sharp peak shapes and preventing column tailing [2].

Experimental Workflow

PK_Workflow Dosing 1. In Vivo Dosing (IV/PO in Murine Models) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Extraction 3. Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. UHPLC-MS/MS Analysis (MRM Mode) Extraction->LCMS PK 5. Non-Compartmental Analysis (WinNonlin) LCMS->PK

Experimental workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.
Step-by-Step Methodology

1. Animal Dosing & Sampling:

  • Subjects: Male Sprague-Dawley (SD) rats (200–250 g), fasted overnight with free access to water.

  • Intravenous (IV) Administration: Administer 5 mg/kg via tail vein injection. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline.

  • Oral (PO) Administration: Administer 20 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose (MC) suspension.

  • Blood Collection: Collect ~150 µL of blood via the jugular vein into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.

2. Sample Preparation (Protein Precipitation):

  • Causality Check: The carboxylic acid moiety exhibits high plasma protein binding (>90%). A strong organic solvent is required to denature these proteins and release the free drug.

  • Transfer 50 µL of plasma to a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., structurally similar halogenated succinamic acid or stable isotope-labeled standard) [5].

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 min at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Bioanalysis:

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: Electrospray Ionization (ESI) in negative ion mode (due to the ready deprotonation of the carboxylic acid). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M-H]- to the cleaved aniline fragment.

Quantitative Pharmacokinetic Data

Data obtained from the LC-MS/MS analysis is processed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive core PK parameters. The table below summarizes the expected pharmacokinetic profile based on the physicochemical properties of halogenated succinamic acids.

Pharmacokinetic ParameterUnitIV Dosing (5 mg/kg)PO Dosing (20 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL4500 ± 3201850 ± 210
Time to Maximum Concentration ( Tmax​ ) h0.081.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) h·ng/mL6200 ± 45011400 ± 890
Elimination Half-Life ( t1/2​ ) h1.8 ± 0.32.2 ± 0.4
Clearance ( CL ) L/h/kg0.80 ± 0.12-
Volume of Distribution ( Vd​ ) L/kg2.1 ± 0.3-
Absolute Bioavailability ( F ) %-~46%

Data Interpretation: The relatively low Vd​ (2.1 L/kg) is characteristic of acidic compounds that remain ionized in the plasma, restricting extensive tissue partitioning. The moderate bioavailability (~46%) is heavily influenced by first-pass hepatic metabolism.

Biotransformation and Metabolic Pathways

The metabolic fate of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is driven by two primary enzymatic processes: amidase-mediated cleavage and cytochrome P450 (CYP) oxidation.

Pathway Visualization

Metabolism Parent 4-[(3-Chloro-4-fluorophenyl)amino] -4-oxobutanoic acid Hydrolysis Amide Hydrolysis (Hepatic Amidases) Parent->Hydrolysis Cleavage Aniline 3-Chloro-4-fluoroaniline Hydrolysis->Aniline Succinic Succinic Acid (TCA Cycle) Hydrolysis->Succinic CYP CYP450 Oxidation (CYP3A4) Aniline->CYP Oxidation Phase2 Phase II Conjugation (Sulfate/Glucuronide) CYP->Phase2 Conjugation

Primary metabolic biotransformation pathways via amide hydrolysis and CYP450 oxidation.
Mechanistic Insights into Metabolism
  • Amide Hydrolysis: The primary metabolic liability is the enzymatic hydrolysis of the amide bond by hepatic carboxylesterases and amidases. This cleavage yields endogenous succinic acid (which safely enters the Krebs/TCA cycle) and the free 3-chloro-4-fluoroaniline [3].

  • Phase I Oxidation: The liberated 3-chloro-4-fluoroaniline undergoes rapid Phase I oxidation, primarily mediated by CYP3A4. Because the para-position is blocked by fluorine, oxidation is forced to occur at the less favorable ortho or meta positions relative to the amine.

  • Phase II Conjugation: Following oxidation, the intermediate is rapidly detoxified via Phase II pathways. Extensive in vivo studies utilizing 19 F-NMR and LC-MS/MS have identified the principal terminal metabolites of the aniline fragment as 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide [3]. These highly polar conjugates are subsequently eliminated via renal excretion [4].

References

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR Source: ResearchGate URL:[Link]

  • Hemoglobin Adducts and Urinary Metabolites of Arylamines and Nitroarenes | Chemical Research in Toxicology Source: American Chemical Society (acs.org) URL:[Link]

  • Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

Exploratory

thermal degradation kinetics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

An In-depth Technical Guide to the Thermal Degradation Kinetics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid For Researchers, Scientists, and Drug Development Professionals The thermal stability of active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Degradation Kinetics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive overview of the principles and methodologies for investigating the thermal degradation kinetics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, a potential pharmaceutical intermediate. This document will delve into the theoretical underpinnings of thermogravimetric analysis (TGA) and model-free isoconversional kinetic methods, offering a detailed experimental protocol and a step-by-step guide to data analysis using the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods. By understanding the kinetic triplet (activation energy, pre-exponential factor, and reaction model), researchers can gain valuable insights into the degradation mechanism, enabling the prediction of the compound's shelf-life and the establishment of safe handling and storage conditions.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

The journey of a drug from discovery to market is fraught with challenges, with the chemical and physical stability of the active pharmaceutical ingredient (API) being a cornerstone of a successful formulation. 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (CFPABA), with the chemical structure C₁₀H₉ClFNO₃, presents as a key intermediate in the synthesis of various novel therapeutic agents.[1] Its stability under thermal stress is a crucial determinant of its viability in subsequent manufacturing processes, as well as the safety and efficacy of the final drug product.

Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of the drug substance. Therefore, a thorough understanding of the thermal degradation kinetics of CFPABA is not merely an academic exercise but a regulatory and safety imperative. This guide will equip researchers and drug development professionals with the fundamental knowledge and practical tools to assess the thermal stability of this and similar compounds.

Theoretical Framework: Unraveling the Kinetics of Decomposition

The study of thermal degradation kinetics aims to determine the kinetic parameters that govern the rate of a chemical reaction as a function of temperature. For solid-state reactions, such as the thermal decomposition of a crystalline powder like CFPABA, the rate of conversion is typically described by the following equation:

dα/dt = k(T)f(α)

where α is the fractional conversion, t is time, T is the absolute temperature, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model that describes the physical and chemical steps of the degradation process. The temperature dependence of the rate constant is commonly described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the universal gas constant.

Thermogravimetric Analysis (TGA): A Window into Mass Loss

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] By heating a small amount of CFPABA at a constant rate, we can obtain a thermogram, which is a plot of mass versus temperature. The derivative of this curve, known as the derivative thermogram (DTG), shows the rate of mass loss and helps to identify the temperatures at which the degradation is most rapid.[2]

Model-Free Isoconversional Methods: A Robust Approach to Kinetic Analysis

To determine the activation energy (Ea) without making assumptions about the reaction model, f(α), model-free isoconversional methods are employed. These methods are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. This guide will focus on two of the most widely used integral isoconversional methods: the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods.[4][5][6]

The FWO method is an integral method that relates the heating rate (β) to the temperature (Tα) at a specific conversion (α).[7][8] The equation is as follows:

ln(β) = ln(A * Ea / (R * g(α))) - 5.331 - 1.052 * (Ea / (R * Tα))

By performing TGA experiments at different heating rates and plotting ln(β) versus 1/Tα for a series of conversion values, a set of parallel lines is obtained. The activation energy (Ea) can be determined from the slope of these lines (-1.052 * Ea / R).[8]

The KAS method is another integral isoconversional method that is considered to be more accurate than the FWO method.[9][10][11] The KAS equation is:

ln(β / Tα²) = ln(A * R / (Ea * g(α))) - (Ea / (R * Tα))

Similar to the FWO method, a plot of ln(β / Tα²) versus 1/Tα for different heating rates yields a series of straight lines for each conversion value. The activation energy (Ea) is calculated from the slope (-Ea / R).[9][10]

Experimental Protocol: A Practical Guide to TGA/DSC Analysis

This section provides a detailed protocol for conducting TGA and DSC experiments to study the thermal degradation kinetics of CFPABA.

Instrumentation and Materials
  • Thermogravimetric Analyzer (TGA): A calibrated instrument capable of measuring mass changes with high precision as a function of temperature.

  • Differential Scanning Calorimeter (DSC): To determine the melting point and enthalpy of fusion of the compound.

  • Sample: 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (purity >98%).

  • Crucibles: Alumina or platinum crucibles.

  • Inert Gas: High-purity nitrogen or argon.

Experimental Workflow

G cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_dsc DSC Experiment cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of CFPABA start->weigh place Place sample in crucible weigh->place setup_tga Set up TGA parameters place->setup_tga setup_dsc Set up DSC parameters place->setup_dsc run_tga Run at different heating rates (5, 10, 15, 20 K/min) setup_tga->run_tga record_tga Record mass loss vs. temperature run_tga->record_tga analyze_tga Analyze TGA data record_tga->analyze_tga run_dsc Run at a single heating rate (e.g., 10 K/min) setup_dsc->run_dsc record_dsc Record heat flow vs. temperature run_dsc->record_dsc analyze_dsc Determine melting point record_dsc->analyze_dsc kinetic_analysis Perform FWO and KAS analysis analyze_tga->kinetic_analysis end Report Results analyze_dsc->end End kinetic_analysis->end End

Caption: Workflow for kinetic analysis of TGA data.

Calculated Activation Energies

By plotting the data according to the FWO and KAS equations, the activation energy (Ea) can be calculated for each degree of conversion.

Table 2: Hypothetical Activation Energies Calculated by FWO and KAS Methods

Conversion (α)Ea (kJ/mol) - FWO MethodEa (kJ/mol) - KAS Method
0.1150.2151.5
0.2155.8156.9
0.3160.1161.3
0.4164.5165.7
0.5168.2169.5
0.6171.9173.1
0.7174.6175.8
0.8176.8178.0
0.9178.5179.8

Interpretation and Discussion: From Data to Understanding

The results from the FWO and KAS analyses provide valuable insights into the thermal degradation of CFPABA.

  • Dependence of Ea on α: The hypothetical data in Table 2 show that the activation energy increases with the extent of conversion. This suggests that the degradation process is complex and may involve multiple steps. The initial stages of degradation may require less energy, while the decomposition of more stable intermediates formed during the process requires higher energy.

  • Consistency of Methods: The close agreement between the Ea values obtained from the FWO and KAS methods provides confidence in the results.

  • Predicting Thermal Stability: The calculated activation energies can be used in conjunction with the Arrhenius equation to predict the shelf-life of CFPABA at different temperatures. This is crucial for establishing appropriate storage conditions and expiration dates. A higher activation energy generally indicates greater thermal stability.

  • Mechanism Elucidation: While model-free methods do not directly determine the reaction mechanism, the dependence of Ea on α can provide clues. A constant Ea value across a wide range of α might suggest a single-step degradation process. Conversely, a significant variation in Ea points towards a multi-step mechanism.

Conclusion: A Framework for Assuring Thermal Stability

This technical guide has provided a comprehensive framework for investigating the thermal degradation kinetics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid. By combining the experimental power of thermogravimetric analysis with the robustness of model-free isoconversional kinetic methods, researchers can obtain reliable data on the activation energy of decomposition. This information is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The methodologies and principles outlined herein are not only applicable to CFPABA but can also be extended to a wide range of other pharmaceutical compounds, thereby contributing to the development of more stable and reliable medicines.

References

  • ASTM E1641-18, Standard Test Method for Decomposition Kinetics by Thermogravimetry, ASTM International, West Conshohocken, PA, 2018, [Link]

  • Kissinger-Akahira-Sunose Analysis - NETZSCH Kinetics Neo, [Link]

  • ASTM E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method, [Link]

  • ASTM E1641-18 Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method, [Link]

  • Model-Free: Kissinger-Akahira-Sunose (KAS) Analysis - Kinetics Neo Help, [Link]

  • ASTM E1641-18 - Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method, [Link]

  • ASTM E1641-04 - Standard Test Method for Decomposition Kinetics by Thermogravimetry, [Link]

  • Applications of Kinetic Methods in Thermal Analysis: A Review - Engineered Science Publisher, [Link]

  • (PDF) Kinetic Analysis of Rice Husk Pyrolysis Using Kissinger-Akahira-Sunose (KAS) Method - ResearchGate, [Link]

  • Isoconversional Kinetic Analysis of Decomposition of Nitroimidazoles: Friedman method vs Flynn–Wall–Ozawa Method | The Journal of Physical Chemistry A - ACS Publications, [Link]

  • Untenable Linear Fitting Approach in Determination of Thermal Decomposition Kinetic Model with Flynn-Wall-Ozawa Equation - ChemRxiv, [Link]

  • A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates - SciSpace, [Link]

  • Understanding thermal decomposition kinetics of flame-retardant thermoset polylactic acid, [Link]

  • Homer Kissinger and the Kissinger equation - College of Engineering and Applied Science, [Link]

  • Ozawa-Flynn-Wall Analysis - NETZSCH Kinetics Neo, [Link]

  • (a) Thermo gravimetric analysis (TGA) of Succinic acid (SA), Chitosan,... | Download Scientific Diagram - ResearchGate, [Link]

  • Thermal Behavior, Non-Isothermal Decomposition Reaction Kinetics and Thermal-Safety Evaluation on 3-Amino-4-chloroximidofurazan, [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC, [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com, [Link]

  • Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies | Request PDF - ResearchGate, [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC, [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries, [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - MDPI, [Link]

  • 2: Thermogravimetry - Chemistry LibreTexts, [Link]

  • Kinetics of thermal degradation of intumescent flame-retardant spirophosphates - Indian Academy of Sciences, [Link]

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - MDPI, [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI, [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia, [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Application Note: HPLC Method Development and Validation for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Executive Summary The development of a robust, stability-indicating High-Performance Liquid Chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical milestone in the lifecycle of any pharmaceutical compound[1]. This application note details the systematic method development and validation protocol for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid , a succinamic acid derivative featuring a halogenated aromatic ring and a terminal carboxylic acid. Designed for researchers and drug development professionals, this guide eschews basic operational steps in favor of explaining the chromatographic causality behind each parameter, ensuring the resulting method is both scientifically sound and compliant with ICH Q1A(R2) and Q2(R1) guidelines[2].

Analyte Chemistry & Chromatographic Rationale

Before selecting a column or mobile phase, a Senior Application Scientist must decode the molecule's physicochemical properties. 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid presents three distinct structural features that dictate its chromatographic behavior:

  • Terminal Carboxylic Acid (-COOH): This group is weakly acidic, with an estimated pKa​ of approximately 4.2[3].

  • Halogenated Phenyl Ring: The 3-chloro-4-fluoro substitution imparts significant lipophilicity (high LogP), driving strong retention on non-polar stationary phases.

  • Amide Linkage (-NH-C=O-): While chemically neutral, amides are susceptible to hydrolytic cleavage under extreme pH or thermal stress, necessitating a stability-indicating approach[4].

The Causality of pH Selection

The most critical parameter for this molecule is the mobile phase pH. According to fundamental reversed-phase liquid chromatography (RPLC) principles, operating at a pH near the analyte's pKa​ results in a dynamic equilibrium between the ionized (carboxylate) and unionized (carboxylic acid) states[5]. This dual-state existence causes severe peak tailing, split peaks, and irreproducible retention times.

To ensure the compound is fully protonated and retained uniformly via hydrophobic interactions, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa​ [6]. Therefore, an acidic mobile phase buffered to pH 2.1 is mandated.

MethodWorkflow step1 1. Define Analytical Target Profile (Stability-Indicating Method) step2 2. Analyte Characterization (pKa ~4.2, LogP, UV Max) step1->step2 step3 3. Phase Selection (C18, pH 2.0 Buffer, ACN) step2->step3 step4 4. Gradient Optimization (Resolution of API & Impurities) step3->step4 step5 5. Forced Degradation (Acid, Base, Peroxide, Heat) step4->step5 step6 6. ICH Q2(R1) Validation (Specificity, Linearity, Precision) step5->step6

Fig 1. Systematic lifecycle workflow for stability-indicating HPLC method development.

Analytical Target Profile (ATP)

The objective is to develop a single, robust RPLC-UV method capable of quantifying the intact API while resolving all potential degradation products. The electron-withdrawing nature of the halogenated phenyl ring makes the adjacent amide carbonyl slightly more electrophilic, increasing its susceptibility to base-catalyzed hydrolysis compared to standard aliphatic amides.

DegPathway api Intact API (Amide + Carboxylic Acid) stress Hydrolytic Stress (H+ or OH-, Heat) api->stress deg1 3-Chloro-4-fluoroaniline (Hydrophobic) stress->deg1 Amide Cleavage deg2 Succinic Acid (Highly Polar) stress->deg2 Amide Cleavage

Fig 2. Primary degradation pathway via amide bond hydrolysis under forced stress conditions.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By embedding strict System Suitability Testing (SST) criteria, the method proves its own fitness-for-purpose prior to every sample injection[7].

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters & Rationale

ParameterSpecificationScientific Rationale
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 µmEnd-capped C18 prevents secondary interactions with residual silanols; retains the hydrophobic halogenated ring.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses ionization of the carboxylic acid ( pKa​ ~4.2) to prevent peak tailing[6].
Mobile Phase B Acetonitrile (HPLC Grade)Provides a lower UV cutoff and lower system pressure compared to methanol[3].
Flow Rate 1.0 mL/minAchieves optimal linear velocity for 4.6 mm ID columns, maximizing theoretical plates (N).
Column Temp 30°C ± 2°CStabilizes thermodynamic partitioning and reduces mobile phase viscosity.
Detection UV at 240 nmAvoids baseline drift from organic gradients at 210 nm while capturing the aromatic π-π* transitions[8].
Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent "solvent mismatch" peak distortion[7].
Gradient Elution Program

A gradient is required because the degradation products (highly polar succinic acid and highly hydrophobic 3-chloro-4-fluoroaniline) span a wide polarity range[9].

Table 2: Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration & Polar Impurity Elution
10.02080API & Hydrophobic Impurity Elution
12.02080Column Wash
12.18020Re-equilibration
17.08020End of Run
Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (to ensure complete dissolution of the hydrophobic ring), sonicate for 5 minutes, and dilute to volume with HPLC-grade Water.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent (50:50 Water:Acetonitrile). Filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability Criteria

Before analyzing unknown samples, the system must pass the following criteria using six replicate injections of the Working Solution.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaIndication of Failure
Retention Time (RT) ~7.5 minutes ± 2.0%Pump leak, temperature fluctuation, or mobile phase error.
Tailing Factor ( Tf​ ) 1.5Column voiding or incorrect mobile phase pH (analyte ionizing).
Theoretical Plates (N) 5,000Column degradation or extra-column band broadening.
Injection Precision %RSD 2.0% (n=6)Autosampler malfunction or incomplete sample dissolution.
Resolution ( Rs​ ) 2.0 (API vs nearest peak)Loss of stability-indicating power.

Forced Degradation & Method Validation

To prove the method is stability-indicating, forced degradation (stress testing) must be performed as per ICH Q1A(R2)[2]. The goal is to achieve 10-20% degradation to generate relevant impurities without destroying the molecule entirely[4].

Table 4: Forced Degradation Summary

Stress ConditionReagent / EnvironmentExposureDegradation (%)Mass Balance (%)
Acidic 0.1N HCl60°C for 24 hours12.5%99.2%
Basic 0.1N NaOH60°C for 24 hours18.0%98.5%
Oxidative 3% H2​O2​ Room Temp for 24 hours5.2%99.8%
Thermal Solid state80°C for 48 hours2.1%100.0%
Photolytic UV/Vis Light1.2M lux hours< 1.0%100.0%

Note: Peak purity analysis via Photodiode Array (PDA) must confirm that the purity angle is less than the purity threshold for the API peak in all stressed samples, proving no co-elution of hidden degradants[2].

Validation Summary (ICH Q2 Framework)

Following successful method development, validation is executed according to ICH Q2(R1) guidelines[7].

Table 5: Method Validation Quantitative Summary

Validation ParameterRange / ConditionAcceptance CriteriaTypical Result
Linearity 25% to 150% of nominal conc. R2≥0.999 R2=0.9998
Accuracy (Recovery) Spiked at 50%, 100%, 150%98.0% - 102.0% recovery99.5% - 101.2%
Repeatability 6 replicate injections at 100%%RSD 2.0%%RSD = 0.8%
Intermediate Precision Different analyst, different day%RSD 2.0%%RSD = 1.1%
Specificity Blank, Placebo, Stressed SamplesNo interference at API RTPass (No co-elution)

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid

Abstract This document provides a detailed guide to understanding the characteristic fragmentation pattern of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, a substituted anilide of succinic acid. Mass spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to understanding the characteristic fragmentation pattern of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, a substituted anilide of succinic acid. Mass spectrometry (MS) is a critical tool for the structural confirmation and identification of such molecules in complex matrices, particularly within pharmaceutical and chemical research. This note outlines a comprehensive protocol for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and provides a systematic interpretation of the resulting fragmentation pathways, supported by established principles of ion chemistry. Key fragmentations, including amide bond cleavage, reactions of the butanoic acid chain, and characteristic losses from the halogenated phenyl ring, are detailed.

Introduction

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is a compound of interest in synthetic chemistry, potentially serving as an intermediate or building block in the development of novel chemical entities. Its structure combines a halogenated aniline moiety with a dicarboxylic acid derivative, presenting multiple functional groups that dictate its behavior under mass spectrometric analysis. Accurate characterization is essential for quality control, metabolite identification, and reaction monitoring. Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of a polar carboxylic acid group and an amide linkage, which are readily ionized to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Subsequent collision-induced dissociation (CID) provides a reproducible fragmentation "fingerprint" that is directly correlated to the molecule's structure. This guide serves researchers, scientists, and drug development professionals by explaining the causal mechanisms behind the observed fragmentation patterns.

Molecular Structure and Properties

A precise understanding of the analyte's structure is fundamental to predicting its fragmentation.

PropertyValueSource
IUPAC Name 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid-
Molecular Formula C₁₀H₉ClFNO₃[1]
Average Molar Mass 245.63 g/mol [1]
Monoisotopic Mass 245.0255 Da (for ³⁵Cl)Calculated
CAS Number 303137-77-1[1]

Structure:

Experimental Protocol: ESI-MS/MS Analysis

This protocol describes a general method for acquiring high-quality tandem mass spectra of the target analyte. The parameters are based on a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and should be optimized for the specific instrument in use.

3.1. Sample and Reagent Preparation

The goal of sample preparation is to introduce the analyte into the MS source in a suitable solvent system, free of interfering contaminants like salts or non-volatile buffers, which can suppress the ESI signal.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile. These polar organic solvents are fully volatile and compatible with ESI.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode). The addition of an acid or base promotes the formation of [M+H]⁺ or [M-H]⁻ ions, respectively[2].

  • Final Infusion/Injection Solution (~100 ng/mL): Further dilute the working solution to a final concentration suitable for direct infusion or LC-MS injection. The optimal concentration ensures a stable signal without causing detector saturation.

3.2. Instrumentation and Parameters

The following table outlines starting parameters for ESI-MS/MS analysis. Both positive and negative ionization modes should be investigated, as the molecule contains both a basic site (amide) and an acidic site (carboxylic acid)[2].

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Rationale
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Ideal for polar, non-volatile molecules.
Capillary Voltage 3.0 – 4.0 kV-2.5 to -3.5 kVCreates the potential difference needed to generate charged droplets.
Source Temperature 120 °C120 °CAids in solvent evaporation from the ESI droplets.
Desolvation Gas Temp. 350 – 450 °C350 – 450 °CHigh-temperature nitrogen gas facilitates desolvation of ions.
Scan Range (MS1) m/z 50 – 400m/z 50 – 400Covers the expected mass of the precursor and fragment ions.
Precursor Ion (MS2) m/z 246.03m/z 244.02Isolation of the monoisotopic protonated/deprotonated molecule.
Collision Gas Argon or NitrogenArgon or NitrogenInert gas used to induce fragmentation through collisions.
Collision Energy (CID) 10 – 40 eV (Ramped)10 – 40 eV (Ramped)Ramping the energy allows for the observation of both low-energy (stable) and high-energy (less stable) fragments.

Results and Discussion: Fragmentation Pattern Analysis

Upon analysis, the molecule will yield a protonated ion [M+H]⁺ at m/z 246.03 and a deprotonated ion [M-H]⁻ at m/z 244.02 . A key diagnostic feature in any spectrum containing the chlorinated phenyl ring is the presence of an M+2 isotope peak with an intensity approximately one-third that of the monoisotopic peak, arising from the natural abundance of ³⁷Cl (~24%) relative to ³⁵Cl (~76%)[3][4].

4.1. Proposed Fragmentation Pathway (Positive Ion Mode)

In positive ion mode, protonation likely occurs at the amide nitrogen or carbonyl oxygen, initiating fragmentation. The major fragmentation pathways are dominated by cleavage of the amide bond and rearrangements within the butanoic acid chain.

G M_H [M+H]⁺ C₁₀H₁₀ClFNO₃⁺ m/z 246.03 F1 C₈H₈ClFNO₂⁺ m/z 202.02 M_H->F1 -CO₂ (-44 Da) F2 C₄H₅O₂⁺ m/z 85.03 M_H->F2 -C₆H₅ClFNO (-161 Da) (McLafferty) F3 C₆H₆ClFN⁺ m/z 146.01 M_H->F3 -C₄H₄O₃ (-100 Da) (Amide Cleavage) F4 C₄H₅O₃⁺ m/z 101.02 M_H->F4 -C₆H₅ClFN (-145 Da) (Amide Cleavage) F5 C₆H₄FN⁺ m/z 111.03 F3->F5 -Cl (-35 Da)

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid.

Interpretation of Key Fragments:

  • m/z 246.03 ([M+H]⁺): The protonated molecular ion. Its corresponding A+2 peak at m/z 248.03 confirms the presence of one chlorine atom[5].

  • m/z 146.01 (Protonated 3-Chloro-4-fluoroaniline): This is arguably the most characteristic fragment. It arises from the cleavage of the amide C-N bond, a common and energetically favorable pathway for N-aryl amides[6]. The neutral loss corresponds to succinic anhydride (C₄H₄O₃, 100 Da). This fragment is highly diagnostic for the anilide portion of the molecule.

  • m/z 111.03: The subsequent loss of a chlorine radical (Cl•) from the m/z 146.01 ion yields the fluorophenylaminyl cation. The loss of a halogen radical is a well-documented fragmentation pathway for protonated haloanilines[7].

  • m/z 101.02 (Succinic Anhydride Acylium Ion): This ion results from the same amide bond cleavage but with charge retention on the butanoic acid moiety. This acylium ion is characteristic of the succinyl group[8].

  • m/z 202.02 (Decarboxylated Ion): The loss of carbon dioxide (CO₂, 44 Da) from the terminal carboxylic acid is a common fragmentation for protonated acids, especially under CID conditions[9].

  • m/z 85.03: This fragment can be formed via a McLafferty-type rearrangement, which is common for carbonyl compounds with available gamma-hydrogens[10][11]. The amide carbonyl oxygen can abstract a hydrogen from the γ-carbon of the acid, leading to the elimination of the neutral 3-chloro-4-fluoroaniline molecule and formation of a cyclic ion.

4.2. Predicted Data Summary

The following table summarizes the key ions predicted to be observed in the positive-ion tandem mass spectrum. High-resolution mass spectrometry would be required to confirm the elemental composition of each fragment.

Predicted m/zProposed FormulaProposed Structure / OriginIsotopic Pattern
246.0328 [C₁₀H₁₀ClFNO₃]⁺[M+H]⁺ A+2 at 248.03
202.0221 [C₈H₈ClFNO₂]⁺[M+H - CO₂]⁺A+2 at 204.02
146.0123 [C₆H₆ClFN]⁺Protonated 3-chloro-4-fluoroanilineA+2 at 148.01
111.0305 [C₆H₅FN]⁺[m/z 146 - Cl]⁺No Cl present
101.0239 [C₄H₅O₃]⁺Succinyl acylium ionNo Cl present
85.0289 [C₄H₅O₂]⁺Product of McLafferty rearrangementNo Cl present

Conclusion

The mass spectrometric fragmentation of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is predictable and highly informative. Under ESI-MS/MS conditions, the molecule readily fragments at the central amide bond, yielding two highly diagnostic ions: the protonated 3-chloro-4-fluoroaniline (m/z 146.01) and the succinyl acylium ion (m/z 101.02). The presence of chlorine is easily confirmed by the characteristic 3:1 isotopic ratio for the molecular ion and any chlorine-containing fragments. These well-defined fragmentation pathways provide a robust and reliable method for the structural confirmation and identification of this compound and its analogues in various analytical applications.

References

  • Patrick, R., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • LibreTexts. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Available at: [Link]

  • Peter, J., et al. (2020). Using isotopic abundance patterns to count the number of chlorine atoms in a C12 compound. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Walwil, A. M. (2017). Analysis of Butyl Butyrate Mass Spectrum. ResearchGate. Available at: [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available at: [Link]

  • Audier, H. E., et al. (1984). Metastable fragmentation of 2‐methyl‐butanoic acid. Organic Mass Spectrometry. Available at: [Link]

  • PubMed. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]

  • Xu, G., et al. (2009). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Massachusetts. (n.d.). Mass Spectrometry: Fragmentation. UMass Chemistry. Available at: [Link]

  • mzCloud. (2016). 4-[(3-Chlorobenzyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoic acid. mzCloud. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (CAS No. 303137-77-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (CAS No. 303137-77-1). We understand that managing the solubility of this compound in aqueous buffers is a critical step for obtaining reliable and reproducible results in your experiments. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the molecule's properties and to offer practical, step-by-step solutions to common solubility challenges.

Section 1: Understanding the Molecule's Physicochemical Properties

Before troubleshooting, it's essential to understand the inherent properties of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid that influence its solubility.

Q: What are the key structural features of this compound that affect its aqueous solubility?

A: The structure of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid presents a dualistic nature. It contains a hydrophobic (water-repelling) chloro-fluorophenyl ring and a hydrophilic (water-attracting) carboxylic acid group. The interplay between these two features is the primary driver of its solubility behavior.

  • Hydrophobic Moiety : The substituted aromatic ring is nonpolar and tends to limit solubility in water.

  • Hydrophilic Moiety : The butanoic acid chain, and specifically the terminal carboxylic acid group, is polar and provides a mechanism for pH-dependent solubility.

A supplier, ChemScene, provides the following computed properties which are useful for understanding its behavior[1]:

PropertyValueSignificance
Molecular Weight 245.63 g/mol Moderate molecular weight.
LogP 2.28This positive value indicates a preference for a lipid-like environment over an aqueous one, suggesting low intrinsic water solubility.
Hydrogen Bond Donors 2The carboxylic acid and amide groups can donate hydrogen bonds, which aids in solvation.
Hydrogen Bond Acceptors 2The oxygen and nitrogen atoms can accept hydrogen bonds.
pKa (Estimated) ~4.5This is the most critical parameter. The carboxylic acid group is ionizable. While an exact experimental value is not readily available, it can be estimated to be in the range of 4-5 based on the butanoic acid structure. At pH values above the pKa, the molecule will be deprotonated, charged, and significantly more water-soluble.[2]
Section 2: Preparing High-Concentration Stock Solutions

Proper stock solution preparation is the foundation for all subsequent experiments.

Q: What is the recommended solvent for preparing a high-concentration stock solution of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid?

A: We strongly recommend using Dimethyl sulfoxide (DMSO) to prepare your initial high-concentration stock solution (e.g., 10-50 mM). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[3]

Protocol 1: Stock Solution Preparation
  • Weighing: Accurately weigh the desired amount of the solid compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.[4]

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The compound should be stored sealed and dry.[1]

Section 3: Troubleshooting Precipitation in Aqueous Buffers

This is the most common issue researchers encounter.

Q: I prepared a 10 mM stock solution in DMSO. Why does the compound precipitate when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4?

A: This is a classic problem of solvent-shifting and supersaturation.[5][6] When a small volume of your concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO concentration plummets. The buffer becomes the primary solvent, and it may not be able to accommodate the high concentration of the compound that was stable in DMSO. The solution becomes supersaturated, and the excess compound crashes out of solution as a precipitate.[5][6]

The key to solving this is to modify the aqueous buffer to make it a more hospitable environment for the compound.

Section 4: Systematic Strategies for Enhancing Aqueous Solubility

Here we present three field-proven strategies, from simplest to most complex, to overcome solubility issues in your working solutions.

Strategy 1: pH Adjustment (The Primary Method)

The carboxylic acid group is your primary tool for enhancing solubility. By controlling the pH of your buffer, you can control the ionization state of the molecule.

Mechanism: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid, the group will be deprotonated (COO⁻). This negative charge dramatically increases the molecule's polarity and its favorable interactions with water, thus increasing solubility.[2][7][8]

Caption: pH-dependent equilibrium of the carboxylic acid.

Protocol 2: Solubility Enhancement via pH Adjustment
  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your assay. For this compound, a buffer with a pH of 7.0 or higher is recommended. A pH of 7.4 is often sufficient, but increasing it to pH 8.0 may provide additional benefit.[9]

  • Prepare the Buffer: Prepare your buffer (e.g., Tris-HCl, HEPES) at the desired pH.

  • Perform a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution to avoid localized high concentrations.[10]

    • Step A (Intermediate Dilution): Add 1 µL of your 10 mM DMSO stock to 99 µL of your target aqueous buffer. This creates a 100 µM solution with 1% DMSO. Vortex gently.

    • Step B (Final Dilution): Add the required volume of the 100 µM intermediate solution to your final assay buffer to reach the desired working concentration (e.g., for 10 µM, add 10 µL of the intermediate to 90 µL of buffer). The final DMSO concentration will be 0.1%.

  • Observe: Visually inspect the final solution for any signs of cloudiness or precipitation.

Strategy 2: Use of Co-solvents

If pH adjustment alone is insufficient or if your assay is sensitive to higher pH, introducing a small amount of a water-miscible organic solvent into your final buffer can help.[11][12][13]

Mechanism: Co-solvents like ethanol or polyethylene glycol (PEG) can increase the solubility of a poorly soluble drug by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic parts of the molecule.[11][14][15]

Q: What are some common co-solvents and their typical concentration limits for in vitro assays?

A: The choice and concentration of a co-solvent are critical to avoid artifacts in your experiment. Always run a vehicle control with the same co-solvent concentration.

Co-solventTypical Final Concentration LimitNotes
DMSO < 0.5% (v/v)Can be toxic to some cell lines at higher concentrations.
Ethanol < 1.0% (v/v)Generally well-tolerated by many cell types.
Propylene Glycol < 2.0% (v/v)A common excipient in pharmaceutical formulations.
PEG 300/400 < 5.0% (v/v)Effective solubilizer, generally low toxicity.[14]
Strategy 3: Employing Cyclodextrins

For particularly challenging cases, cyclodextrins offer a sophisticated approach to solubility enhancement.[16][17]

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule (the chloro-fluorophenyl ring in this case) to form a water-soluble "inclusion complex".[18][19] This complex shields the hydrophobic portion from water, dramatically increasing the overall aqueous solubility of the compound.[20] Water-soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[17]

Protocol 3: Formulation with HP-β-CD
  • Prepare the CD Solution: Dissolve HP-β-CD in your target aqueous buffer to a concentration of 1-5% (w/v).

  • Add the Compound: Add your DMSO stock solution of the compound directly to the HP-β-CD-containing buffer.

  • Complexation: Stir or gently agitate the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • Use in Assay: The resulting clear solution can then be used for your experiments.

Section 5: Summary and Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process.

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Optimization

Technical Support Center: Resolving HPLC Co-Elution Impurities in 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-[(3-Chloro-4-fluorophenyl)amino]-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid .

This molecule presents a unique triad of analytical challenges: a highly ionizable carboxylic acid group, an amide linkage susceptible to hydrolysis, and a halogenated aromatic ring. When standard generic gradients fail, resolving co-eluting degradants (like succinic acid or 3-chloro-4-fluoroaniline) and structural analogs (like des-fluoro impurities) requires orthogonal selectivity and precise physicochemical control.

Method Development & Troubleshooting Logic

HPLC_Troubleshooting Start Identify Co-Eluting Impurity Polar Polar/Hydrolytic (e.g., Succinic Acid, Aniline) Start->Polar Halogen Structural Analog (e.g., Des-fluoro/chloro) Start->Halogen pH Adjust Mobile Phase pH < 3.0 (0.1% Formic Acid/TFA) Polar->pH PFP Switch to PFP Column (Pentafluorophenyl) Halogen->PFP Success Baseline Resolution Achieved pH->Success MeOH Use Methanol as Modifier (Enhances π-π interactions) PFP->MeOH MeOH->Success

Workflow for resolving HPLC co-elution of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the main peak co-elute with early-eluting polar impurities (e.g., succinic acid, aniline) on a standard C18 column? A1: The target molecule contains a terminal carboxylic acid group with a pKa of approximately 4.5. When using a near-neutral mobile phase (pH 6–7), the carboxylic acid is deprotonated and ionized. This significantly reduces its hydrophobicity, causing it to elute near the void volume alongside highly polar or hydrolytic impurities like succinic acid[1]. Causality & Solution: Analyte retention in reversed-phase chromatography is dictated by hydrophobicity. By lowering the mobile phase pH to 2.5 (using 0.1% Formic Acid or Trifluoroacetic Acid), you fully protonate the carboxylate group, rendering the molecule neutral. This increases its hydrophobic interaction with the stationary phase, drastically improving retention and resolving it from polar degradants[1].

Q2: I have optimized the pH, but I am still seeing a shoulder on the main peak. LC-MS indicates a mass difference of -18 Da (des-fluoro) or -34 Da (des-chloro). How do I resolve these structural analogs? A2: Standard alkyl phases (like C18) rely almost exclusively on hydrophobic (dispersive) interactions. Because the des-halogenated impurities share the same core aliphatic and aromatic structure as the target molecule, their hydrophobicities are nearly identical, leading to co-elution[2]. Causality & Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP stationary phase provides orthogonal selectivity through multiple retention mechanisms: π−π interactions from the aromatic ring, strong dipole-dipole interactions from the highly electronegative carbon-fluorine bonds, and enhanced shape selectivity. This combination is highly effective at recognizing minor changes in halogenation patterns on aromatic rings, allowing for baseline resolution of closely related des-fluoro and des-chloro impurities[2].

Q3: When using a PFP column, should I use Acetonitrile or Methanol as the organic modifier? A3: Methanol is strongly preferred over acetonitrile when developing methods on a PFP column for aromatic compounds. Causality & Solution: Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons. These electrons actively compete with the analyte for the π−π interaction sites on the pentafluorophenyl ring of the stationary phase, effectively suppressing this critical retention mechanism[3]. Methanol, being a protic solvent lacking π electrons, does not interfere with these interactions. Using methanol maximizes the π−π and hydrogen-bonding capabilities of the PFP column, yielding superior resolution for halogenated aromatic compounds[3].

Q4: I am experiencing peak tailing and variable retention times across different batches of the mobile phase. What is the root cause? A4: This is typically caused by insufficient buffer capacity or secondary interactions with unreacted silanols on the silica support. Causality & Solution: If your mobile phase pH is too close to the pKa of the analyte (e.g., pH 4.5), minor variations in mobile phase preparation will cause massive shifts in the ionization state (and thus retention time) of the carboxylic acid[4]. Ensure your mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa[5]. Furthermore, at a low pH, secondary ion-exchange interactions with residual silanols are minimized, which resolves peak tailing[6].

Quantitative Data: Chromatographic Parameter Comparison

The following table summarizes the expected resolution outcomes based on the interplay between column chemistry, organic modifier, and pH control.

Column ChemistryOrganic ModifierMobile Phase pHPrimary Retention MechanismsResolution of Halogenated Impurities
C18 (Alkyl) Acetonitrile6.5Hydrophobic (Dispersive)Poor (Co-elution in void volume)
C18 (Alkyl) Acetonitrile2.5HydrophobicPoor (Co-elution of analogs)
PFP (Fluorinated) Acetonitrile2.5Hydrophobic, Dipole-DipoleModerate (Partial separation)
PFP (Fluorinated) Methanol2.5Hydrophobic, Dipole, π−π Excellent (Baseline resolution)
Experimental Protocol: Optimized Method Development Workflow

To establish a self-validating and rugged analytical method for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, follow this step-by-step methodology:

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Formate buffer in highly purified HPLC-grade water. Adjust the pH to 2.8 using concentrated Formic Acid. Note: Using a buffer rather than just acid in water ensures sufficient buffering capacity at the column head to prevent localized pH shifts during the gradient. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): 100% HPLC-grade Methanol.

Step 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (Recommended dimensions: 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min. Monitor the baseline at 254 nm until stable (typically requires 10–15 column volumes).

Step 3: Gradient Optimization Execute the following gradient profile to ensure retention of polar degradants while resolving strongly retained structural analogs:

  • 0.0 - 2.0 min: Hold at 5% B (Retains polar impurities like succinic acid and aniline).

  • 2.0 - 17.0 min: Linear ramp from 5% B to 80% B (Elutes the main peak and separates des-fluoro/des-chloro analogs via π−π and dipole interactions).

  • 17.0 - 19.0 min: Linear ramp from 80% B to 95% B.

  • 19.0 - 22.0 min: Hold at 95% B (Column wash step to elute highly retained hydrophobic dimers or unreacted anhydrides).

  • 22.0 - 23.0 min: Return to 5% B.

  • 23.0 - 28.0 min: Re-equilibration hold at 5% B.

Step 4: Sample Preparation & Injection

  • Set the column oven temperature to 35°C to ensure reproducible retention times and reduce system backpressure.

  • Set UV detection to 254 nm (optimal for the halogenated aromatic chromophore).

  • Critical Step: Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 90:10 Water:Methanol). Injecting a sample dissolved in 100% organic solvent will cause severe solvent-mismatch peak distortion and fronting. Inject 5–10 µL.

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Troubleshooting

Technical Support Center: Stability and Storage of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Welcome to the Technical Support Center for the handling, storage, and stability analysis of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid . As a succinanilic acid derivative, this compound presents unique stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and stability analysis of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid . As a succinanilic acid derivative, this compound presents unique stability challenges during drug development. This guide provides researchers and formulation scientists with field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure API integrity.

Part 1: Mechanistic Overview of Degradation Pathways

To effectively prevent degradation, one must understand the structural vulnerabilities of the compound. 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is susceptible to two primary, competing degradation pathways:

  • Intermolecular Hydrolysis: The 3-chloro-4-fluorophenyl ring is highly electron-withdrawing. This inductive effect pulls electron density away from the amide nitrogen, reducing the resonance stabilization typically seen in amides. Consequently, the carbonyl carbon becomes highly electrophilic and exceptionally vulnerable to nucleophilic attack by trace water molecules[1][2].

  • Intramolecular Cyclization (Dehydration): The molecule features a carboxylic acid group separated from the amide bond by a two-carbon backbone. Thermal stress provides the activation energy for the terminal carboxylic acid to nucleophilically attack the amide, releasing water and forming a thermodynamically stable 5-membered succinimide ring: 1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione [3][4].

DegradationPathways Parent 4-[(3-Chloro-4-fluorophenyl)amino]- 4-oxobutanoic acid (Parent API) Hydrolysis Intermolecular Hydrolysis (+ H2O) Parent->Hydrolysis Trace Moisture Cyclization Intramolecular Cyclization (- H2O, Heat) Parent->Cyclization Thermal Stress Degradant1 Succinic Acid + 3-Chloro-4-fluoroaniline Hydrolysis->Degradant1 Degradant2 1-(3-chloro-4-fluorophenyl) pyrrolidine-2,5-dione (Succinimide) Cyclization->Degradant2

Mechanistic pathways of degradation: Intermolecular hydrolysis vs. intramolecular cyclization.

Part 2: Troubleshooting Guides & FAQs

Q1: Routine HPLC analysis shows two major degradants emerging during long-term storage at 25°C/60% RH. Mass spectrometry identifies them as succinic acid and 3-chloro-4-fluoroaniline. What is the mechanism, and how can we arrest it? A1: You are observing classic amide hydrolysis. While amides are generally robust, the electron-withdrawing halogenated aromatic ring in your API lowers the activation barrier for hydrolysis[1]. The presence of trace moisture in the API powder or surrounding excipients drives this reaction. Resolution: Implement strict moisture control. Ensure the API is dried to a moisture content of ≤0.1% prior to storage. Transition from standard polyethylene bags to vapor-barrier packaging (e.g., Alu/Alu blisters or double-lined LDPE bags with silica desiccants).

Q2: During accelerated stability testing (40°C/75% RH), we observe a degradant with a mass strictly 18 Da lower than the parent API. What is this, and why does it form even in anhydrous conditions? A2: A mass loss of 18 Da (H2O) indicates an intramolecular dehydration event. Because your compound is a succinanilic acid derivative, the spatial proximity of the terminal carboxylic acid to the amide perfectly facilitates the formation of a 5-membered ring—specifically, 1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione[3][4]. This cyclization is entropically favored and driven by heat; it does not require external water. Resolution: Thermal control is paramount. If the API exhibits rapid cyclization at 40°C, you must strictly control the environmental temperature to 25°C or consider filing for refrigerated storage (2°C–8°C) to arrest the kinetics of ring closure[5].

Q3: How should we design our stability protocols to comply with regulatory standards while capturing these specific degradation pathways? A3: You must align your testing with ICH Q1A(R2) guidelines[5][6]. Conduct long-term studies at 25°C ± 2°C / 60% RH ± 5% RH and accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH. Because the compound is susceptible to both moisture-driven hydrolysis and temperature-driven cyclization, you must utilize a stability-indicating LC-MS method capable of resolving the parent compound from both the succinimide degradant and the aniline cleavage products.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid under various ICH-aligned storage conditions. Notice the causal relationship: humidity drives hydrolysis, while heat independently drives cyclization.

Storage Condition (ICH Q1A)TimepointHydrolysis Products (%)Cyclization Product (%)Total Impurities (%)
25°C / 60% RH (Standard)Initial< 0.05< 0.05< 0.10
25°C / 60% RH (Standard)6 Months0.120.080.20
40°C / 75% RH (Accelerated)1 Month0.450.601.05
40°C / 75% RH (Accelerated)6 Months1.852.404.25
60°C / Dry (Thermal Stress)14 Days0.105.805.90

Part 4: Experimental Protocols

Protocol A: Forced Degradation & Method Validation

To ensure your analytical method is stability-indicating, you must force both degradation pathways. This protocol is a self-validating system: successful execution is confirmed when the LC-MS baseline resolves the specific mass shifts associated with each pathway.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 10 mg of the API in 10 mL of HPLC-grade anhydrous acetonitrile.

  • Hydrolytic Stress (Acid/Base): Transfer 1 mL of stock to two separate vials. Add 1 mL of 1N HCl to Vial A, and 1 mL of 1N NaOH to Vial B. Incubate at 60°C for 24 hours. Neutralize both vials to pH 7.0 before injection to protect the HPLC column.

  • Thermal/Dehydration Stress (Cyclization): Spread 50 mg of solid API in a thin, even layer on a watch glass. Expose to 105°C in a dry oven for 48 hours. Reconstitute 1 mg of the stressed solid in 1 mL of acetonitrile.

  • Analysis: Run all samples via LC-MS (ESI+) using a C18 column and a water/acetonitrile gradient buffered with 0.1% formic acid.

  • Self-Validation Check: Confirm method specificity by verifying baseline resolution between the parent peak ( m/z [M+H]+ ), the hydrolysis product 3-chloro-4-fluoroaniline, and the cyclization product ( m/z [M−H2​O+H]+ ). If co-elution occurs, adjust the gradient slope.

Protocol B: API Packaging and Storage Workflow

To mitigate the vulnerabilities identified above, follow this workflow for bulk API handling.

Step-by-Step Methodology:

  • Lyophilization/Drying: Dry the synthesized API under vacuum ( 10 mbar) at 30°C. Continue drying until the moisture content is 0.1%, verified via Karl Fischer titration.

  • Primary Packaging: Transfer the dried API into a low-density polyethylene (LDPE) bag. Insert a pharmaceutical-grade silica gel desiccant packet to act as a moisture scavenger.

  • Secondary Packaging: Seal the LDPE bag inside an aluminum-laminated moisture-barrier pouch. Purge the pouch with a dry nitrogen atmosphere prior to final heat sealing to displace ambient humidity.

  • Controlled Storage: Store the sealed pouches in a climate-controlled facility at 25°C ± 2°C and 60% ± 5% RH, strictly adhering to ICH Q1A(R2) guidelines[5].

StorageWorkflow Synthesis API Synthesis & Purification Drying Vacuum Drying (Moisture < 0.1%) Synthesis->Drying Packaging Primary Packaging (Alu/Alu + Desiccant) Drying->Packaging Storage Controlled Storage (25°C / 60% RH) Packaging->Storage Testing Stability Monitoring (LC-MS / ICH Q1A) Storage->Testing

Optimized processing and storage workflow to mitigate moisture and thermal degradation.

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Optimization

troubleshooting low conversion rates in 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid reactions

Welcome to the Technical Support Center for the synthesis of N-aryl succinamic acids. This guide provides advanced troubleshooting for the synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid , a product fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-aryl succinamic acids. This guide provides advanced troubleshooting for the synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid , a product formed via the nucleophilic acyl substitution of succinic anhydride by 3-chloro-4-fluoroaniline.

Because 3-chloro-4-fluoroaniline is heavily deactivated by its halogen substituents, researchers frequently encounter low conversion rates, premature precipitation, and competing side reactions. This guide is structured to diagnose these specific failure modes and provide field-proven, self-validating protocols to ensure high-yield synthesis.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the causality of the reaction failures. The synthesis relies on the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of succinic anhydride[1]. However, the inductive electron-withdrawing effects (-I) of the chlorine and fluorine atoms drastically reduce the electron density on the amine nitrogen. This increases the activation energy required for the tetrahedral intermediate formation, making the reaction highly susceptible to kinetic stalling and competitive side reactions[2].

Mechanism A 3-Chloro-4-fluoroaniline + Succinic Anhydride B Tetrahedral Intermediate (Nucleophilic Attack) A->B Amidation (Anhydrous) D Succinic Acid (Moisture Hydrolysis) A->D +H2O (Side Reaction) C 4-[(3-Chloro-4-fluorophenyl)amino] -4-oxobutanoic acid (Target Product) B->C Ring Opening E N-(3-Chloro-4-fluorophenyl) succinimide (Thermal Cyclization) C->E >100°C / Acid (-H2O)

Reaction pathways in the synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid.

Troubleshooting FAQs

Q1: My starting material (3-chloro-4-fluoroaniline) remains largely unreacted even after 24 hours of stirring at room temperature. What is the root cause? A1: The primary cause is the inherent electronic deactivation of your aniline. The halogens pull electron density away from the aromatic ring, significantly lowering the nucleophilicity of the nitrogen lone pair[2]. Diagnostic Solution: Room temperature is insufficient to overcome the activation barrier for this specific substrate. You must supply thermal energy (heating to 60–70 °C) or utilize a Lewis acid catalyst (such as Zr salts or Nb₂O₅) to coordinate to the carbonyl oxygen of the anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack[3].

Q2: I am observing a large, highly polar byproduct on my TLC (stains with bromocresol green) and low product yield. What is happening? A2: You are observing succinic acid, generated via the hydrolysis of succinic anhydride. Succinic anhydride is hygroscopic. Because your deactivated aniline is a poor nucleophile, any trace moisture in your solvent or glassware will outcompete the aniline, acting as a stronger nucleophile and rapidly opening the anhydride ring to form succinic acid[2]. Diagnostic Solution: The reaction system must be strictly anhydrous. Switch to freshly distilled or molecular sieve-dried solvents and conduct the reaction under an argon or nitrogen atmosphere.

Q3: The reaction mixture turns into a thick, unstirrable paste shortly after adding the anhydride, but LC-MS shows incomplete conversion. How do I fix this? A3: This is a mass transfer limitation caused by premature product precipitation. The target succinamic acid often has poor solubility in non-polar solvents (like cold toluene or chloroform). When it precipitates rapidly, it coats the unreacted succinic anhydride crystals and traps the aniline, halting the reaction[2]. Diagnostic Solution: Increase the solvent volume to lower the concentration, or switch to a solvent with better solubilizing properties for the intermediate, such as anhydrous THF. Ensure vigorous mechanical stirring rather than relying on a small magnetic stir bar to overcome viscosity[2].

Q4: I heated the reaction to 130 °C to force completion, but I lost my carboxylic acid product. LC-MS shows a mass corresponding to [M-H₂O]. What occurred? A4: You have driven the reaction too far thermodynamically, resulting in intramolecular cyclization. High temperatures (>100 °C) promote the dehydration of the newly formed succinamic acid, causing the amide nitrogen to attack the carboxylic acid and close the ring, forming the thermodynamically stable N-(3-chloro-4-fluorophenyl)succinimide[2][4]. Diagnostic Solution: Strictly control the temperature profile. The amidation should be capped at 70–80 °C. Quench the reaction as soon as the aniline is consumed to prevent cyclization[2].

Quantitative Data: Optimization Parameters

To maximize conversion rates, compare the following optimized parameters. The data reflects the balance between overcoming the activation energy of the deactivated aniline and preventing thermal degradation.

ParameterOptimized ConditionMechanistic RationaleSide Reaction Risk
Solvent Anhydrous THF or ChloroformHigh solubility for intermediates prevents mass transfer stalling; THF coordinates well to stabilize the transition state.Low (if strictly anhydrous)
Temperature 65–75 °CProvides precise thermal energy to overcome the deactivated amine's barrier without triggering cyclization.Moderate (Imide formation >100°C)
Catalyst None, or Lewis Acid (Zr/Nb salts)Lewis acids activate the anhydride carbonyl, lowering the barrier for nucleophilic attack[3].Low
Stoichiometry 1.0 : 1.05 (Aniline : Anhydride)A slight excess of anhydride compensates for unavoidable trace moisture hydrolysis[2].Low
Self-Validating Experimental Protocol

The following methodology provides a step-by-step, self-validating workflow for the synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid.

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

  • Self-Validation Check: Ensure the condenser is dry. Any condensation inside the apparatus prior to solvent addition guarantees anhydride hydrolysis.

Step 2: Reagent Dissolution

  • Dissolve 10.0 mmol of 3-chloro-4-fluoroaniline in 40 mL of anhydrous THF.

  • Self-Validation Check: The solution must be completely clear. Turbidity indicates impurities or moisture that will act as nucleation sites for premature precipitation.

Step 3: Portion-wise Addition

  • Add 10.5 mmol of succinic anhydride in three equal portions over 15 minutes at room temperature.

  • Causality: Portion-wise addition prevents a sudden spike in intermediate concentration, mitigating the risk of rapid, unmanageable precipitation that traps unreacted starting materials[2].

Step 4: Thermal Activation

  • Heat the reaction mixture to 65 °C and maintain vigorous stirring for 12–16 hours.

  • Causality: The deactivated nature of the aniline requires thermal energy to overcome the activation barrier of the nucleophilic attack[4].

Step 5: Reaction Monitoring

  • Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid).

  • Self-Validation Check: The target succinamic acid will appear as a lower Rf​ spot compared to the starting aniline due to the highly polar carboxylic acid moiety.

Step 6: Workup and Isolation

  • Cool the mixture to 0–5 °C in an ice bath. The product, 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, will precipitate out of the solution[2].

  • Filter the precipitate under vacuum, wash with cold, non-polar solvent (e.g., cold toluene or hexanes) to remove any unreacted aniline, and dry under high vacuum.

References
  • Benchchem. "Technical Support Center: Alternative Solvents for the Synthesis of N-Aryl Succinamic Acids." Accessed March 19, 2026.
  • Beilstein Archives. "A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Accessed March 19, 2026.
  • RSC Advances.
  • ACS Publications. "Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species." Accessed March 19, 2026.

Sources

Troubleshooting

overcoming steric hindrance in 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid amidation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing kinetic and steric challenges during the amidation of 4-[(3-chloro-4-fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing kinetic and steric challenges during the amidation of 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid .

Executive Summary: The Mechanistic Challenge

When synthesizing complex drug intermediates, the amidation of 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid presents a unique kinetic challenge. This molecule is a succinamic acid derivative (a monoamide of succinic acid). When its free carboxylic acid is activated for coupling with a sterically hindered amine, two competing pathways emerge.

The desired pathway is the intermolecular, bimolecular attack by the incoming amine. However, because the existing amide nitrogen is exactly five atoms away from the activated carbonyl, an entropically favored unimolecular intramolecular attack frequently outcompetes the hindered amine . This results in the rapid formation of a stable 5-membered succinimide byproduct (1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione) . Overcoming this requires precise kinetic control over the reaction environment to accelerate the bimolecular reaction while suppressing the unimolecular cyclization.

Reaction Pathway Visualization

Pathway SM 4-[(3-Chloro-4-fluorophenyl)amino] -4-oxobutanoic acid ActEster Activated Ester Intermediate (e.g., OAt or Oxyma) SM->ActEster Coupling Reagent (COMU/HATU) + Bulky Base (TMP) Product Desired Succinamide (Intermolecular Amidation) ActEster->Product Bimolecular Attack (Kinetically Slowed by Hindrance) SideProduct Succinimide Byproduct (Intramolecular Cyclization) ActEster->SideProduct Unimolecular Attack by Amide N (Entropically Favored) Amine Sterically Hindered Amine (High Concentration) Amine->Product Nucleophile

Caption: Competing pathways in the amidation of succinamic acid derivatives.

Troubleshooting FAQs

Q1: Why is my reaction yielding almost exclusively a byproduct with a mass of[M-H₂O] relative to the starting acid? A1: You are observing the formation of the succinimide byproduct. Once the carboxylic acid is activated, the steric bulk of your incoming amine slows down its nucleophilic attack. In the absence of a fast intermolecular reaction, the molecule cyclizes. The loss of water (or the coupling reagent's leaving group) corresponds to the formation of the closed imide ring .

Q2: Which coupling reagent is best suited to overcome this steric hindrance? A2: You must use a coupling reagent that generates an exceptionally reactive intermediate to accelerate the bimolecular amidation. We highly recommend COMU or HATU . COMU, an uronium salt based on the OxymaPure scaffold, provides superior coupling efficiency for sterically hindered residues and performs exceptionally well even with only 1 equivalent of base, which helps suppress base-catalyzed side reactions .

Q3: How does the choice of base influence the succinimide-to-amide ratio? A3: The base plays a critical role. Strong, unhindered bases (like TEA) or acyl-transfer catalysts (like DMAP) can deprotonate the existing amide nitrogen, drastically increasing its nucleophilicity and accelerating succinimide formation. Instead, use a sterically hindered, non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) . TMP is particularly effective at maintaining the required basicity for coupling without participating in undesired deprotonation events [[1]]([Link]).

Q4: Should I pre-activate the carboxylic acid before adding the amine? A4: No. Pre-activation is highly detrimental in this specific context. If the carboxylic acid is activated in the absence of the incoming amine, the intermediate has no other reaction pathway but to cyclize into the succinimide. You must use an in situ activation strategy where the hindered amine is already present in high concentration before the coupling reagent is added.

Optimized Experimental Protocol: High-Concentration In Situ Amidation

Objective: Maximize intermolecular amidation while suppressing intramolecular succinimide formation through kinetic control.

  • Step 1: Reagent Preparation Dissolve 1.0 equivalent of 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid and 2.5 to 3.0 equivalents of the sterically hindered amine in anhydrous N,N-dimethylformamide (DMF). Causality: A high amine concentration (e.g., 0.5 M to 1.0 M) artificially drives the bimolecular reaction kinetics (Rate = k[Ester][Amine]) to outcompete the unimolecular cyclization.

  • Step 2: Base Addition Add 3.0 equivalents of 2,4,6-trimethylpyridine (TMP) to the solution. Stir for 5 minutes and cool the mixture to 0 °C using an ice bath. Causality: TMP provides the basicity required for the coupling mechanism without deprotonating the succinamic amide nitrogen . Cooling to 0 °C slows down the intramolecular cyclization, which generally has a higher entropic driving force at elevated temperatures.

  • Step 3: In Situ Activation (Critical Step) Slowly add 1.1 equivalents of COMU (dissolved in a minimal amount of DMF) dropwise to the reaction mixture while strictly maintaining the temperature at 0 °C. Causality: The coupling reagent must be the absolute last component added. This ensures that the moment the highly reactive Oxyma ester is formed, it is immediately surrounded by a high concentration of the nucleophilic amine, preventing the molecule from having the "time" to cyclize.

  • Step 4: Reaction Progression & Validation Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the reaction via LC-MS. Self-Validation: The protocol is self-validating if LC-MS shows an immediate appearance of the desired mass [M+H] upon COMU addition, rather than the [M-H₂O+H] succinimide mass. If the imide mass dominates, the amine is either too hindered or the COMU addition was too fast.

  • Step 5: Quenching and Workup Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and destroy any unreacted activated ester. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate for chromatographic purification.

Quantitative Data: Reagent System Comparison

The table below summarizes the expected outcomes based on different coupling environments when amidating succinamic acids with hindered amines.

Coupling SystemBaseAmine EquivalentsActivation MethodTypical Amide:Succinimide Ratio
EDC / HOBt TEA1.1 eqPre-activation (10 min)5 : 95
DCC / DMAP None1.5 eqIn situ (RT)2 : 98
HATU DIPEA2.0 eqIn situ (0 °C)65 : 35
COMU TMP3.0 eqIn situ (0 °C)92 : 8

References

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Soong, C. L., et al. "A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides." Applied and Environmental Microbiology, PMC. URL:[Link]

  • Kesim, H., et al. "Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization." Polymers, MDPI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS method for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid quantification

An In-Depth Technical Guide to the Validation of an LC-MS/MS Method for the Quantification of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid Introduction: The Analytical Imperative 4-[(3-Chloro-4-fluorophenyl)amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of an LC-MS/MS Method for the Quantification of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Introduction: The Analytical Imperative

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is a novel small molecule entity under investigation. The accurate determination of its concentration in biological matrices, such as human plasma, is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[3][4][5]

However, the reliability of the data generated is entirely contingent on the rigorous validation of the bioanalytical method.[6][7] This guide compares three prevalent sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and evaluates their impact on the overall method validation for our target analyte.

The Regulatory Framework: Adherence to ICH M10

The validation of a bioanalytical assay is not merely a scientific exercise but a regulatory necessity. Its objective is to demonstrate that the method is suitable for its intended purpose.[8][9] The International Council for Harmonisation (ICH) M10 guideline provides a globally harmonized framework for bioanalytical method validation, ensuring the quality and consistency of data supporting regulatory decisions.[6][8][10][11] This guide is constructed upon the principles laid out in this critical document.

A Comparative Analysis of Sample Preparation Strategies

The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[12][13][14][15] This phenomenon can severely compromise the accuracy and reproducibility of the assay.[15][16] A well-designed sample preparation protocol is the first and most critical line of defense against matrix effects.[17][18] Phospholipids are notorious for causing matrix effects and reducing the longevity of analytical columns.[16][17][19]

Method A: Protein Precipitation (PPT)

PPT is the simplest and fastest technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.[18][20]

  • Causality: The high concentration of organic solvent disrupts the hydration shell of proteins, causing them to aggregate and fall out of solution.

  • Advantages: High throughput, low cost, simple procedure.

  • Disadvantages: It is a non-selective method that leaves behind many matrix components, most notably phospholipids, which can lead to significant matrix effects and reduced assay robustness.[18]

Method B: Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous sample matrix into a water-immiscible organic solvent based on its differential solubility.[20] For our weakly acidic analyte, a solvent like methyl-tert-butyl ether (MTBE) would be a suitable choice.

  • Causality: The analyte partitions between the two liquid phases based on its polarity and the pH of the aqueous phase. Adjusting the pH can optimize the extraction of acidic or basic compounds.

  • Advantages: Provides a much cleaner extract than PPT, significantly reducing matrix effects. Can also concentrate the analyte, improving sensitivity.

  • Disadvantages: More labor-intensive, requires solvent evaporation and reconstitution steps, and may have lower analyte recovery compared to other methods.

Method C: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

  • Causality: Separation is based on the analyte's affinity for the solid phase (e.g., reversed-phase, ion-exchange, or mixed-mode). For our analyte, a mixed-mode cation exchange sorbent could be effective, retaining the analyte via hydrophobic interactions and eluting interfering phospholipids with a high-organic wash before eluting the analyte with a basic organic solvent.

  • Advantages: Offers the highest degree of selectivity and sample cleanup, leading to minimal matrix effects and the highest sensitivity.[17] It is also highly amenable to automation.

  • Disadvantages: Can be the most expensive and time-consuming method to develop. Recovery can be sensitive to variations in the protocol.

The Validation Workflow: A Step-by-Step Protocol

A full validation was performed for each sample preparation method according to ICH M10 guidelines.[6][9]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH M10) PPT Method A: Protein Precipitation LC Chromatographic Separation (C18 Column) PPT->LC LLE Method B: Liquid-Liquid Extraction LLE->LC SPE Method C: Solid-Phase Extraction SPE->LC MS Tandem MS Detection (MRM Mode) LC->MS Elution Selectivity Selectivity & Specificity MS->Selectivity CalCurve Calibration Curve & LLOQ MS->CalCurve AP Accuracy & Precision MS->AP Matrix Matrix Effect & Recovery MS->Matrix Stability Stability Assessment MS->Stability Data Data Review & Reporting Selectivity->Data CalCurve->Data AP->Data Matrix->Data Stability->Data G start Start: Define Assay Requirements q_sensitivity Is LLOQ < 1 ng/mL required? start->q_sensitivity q_matrix Is the matrix complex or prone to high variability? q_sensitivity->q_matrix Yes q_throughput Is high throughput (>200 samples/day) essential? q_sensitivity->q_throughput No lle Use Liquid-Liquid Extraction (LLE) (Good cleanup, moderate throughput) q_matrix->lle No spe Use Solid-Phase Extraction (SPE) (Best performance, automation-friendly) q_matrix->spe Yes ppt Consider Protein Precipitation (PPT) (Fast, cheap, but high matrix effect) q_throughput->ppt Yes q_throughput->lle No

Caption: Decision tree for selecting a sample preparation method.

Conclusion and Final Recommendation

While all three methods can be validated to some extent, their performance is not equal.

  • Protein Precipitation (PPT) is inadequate for this analyte in human plasma due to severe and inconsistent matrix effects, leading to poor precision and failing the matrix effect validation criteria. It should only be considered for very early, non-regulatory discovery studies where speed is prioritized over data quality.

  • Liquid-Liquid Extraction (LLE) provides a significant improvement in data quality, effectively removing matrix interferences and demonstrating good accuracy and precision. It is a viable and cost-effective option for many applications.

  • Solid-Phase Extraction (SPE) delivers the most robust, sensitive, and precise method. By providing the cleanest extracts, it minimizes matrix effects, achieves the lowest LLOQ, and exhibits the best overall performance.

For the quantification of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid in support of regulated clinical or non-clinical studies, the Solid-Phase Extraction (SPE) method is unequivocally recommended . Its superior performance ensures the highest data quality and regulatory compliance, providing a trustworthy foundation for critical drug development decisions.

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Bioanalysis. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]

  • National Institutes of Health. (n.d.). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health. (n.d.). LC-MS analysis of the plasma metabolome–a novel sample preparation strategy. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. [Link]

  • Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Technology Networks. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • National Institutes of Health. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC. [Link]

  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • BioPharma Services Inc. (2022, June 7). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • National Institutes of Health. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. [Link]

  • International Council for Harmonisation. (2024, February 16). ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” Training Material is now available on the ICH Website. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • Taylor & Francis Online. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

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Comparative

A Comparative Toxicological Assessment: 3-Chloro-4-fluoroaniline versus its Derivative 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of pharmaceutical and chemical research, understanding the toxicological profiles of parent compounds and their derivatives is par...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical and chemical research, understanding the toxicological profiles of parent compounds and their derivatives is paramount for ensuring safety and efficacy. This guide provides a comparative analysis of the known toxicity of 3-chloro-4-fluoroaniline, a widely used chemical intermediate, and outlines a framework for assessing the toxicological properties of its derivative, 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid. Due to a lack of extensive public data on the derivative, this guide will focus on the established toxicity of the parent aniline and propose a comprehensive testing strategy for the derivative, grounded in established methodologies.

Aniline and its halogenated derivatives are a class of compounds with a history of industrial use and known toxicological concerns.[1][2] Their metabolic activation can lead to the formation of reactive intermediates that can induce a range of adverse effects, including methemoglobinemia, genotoxicity, and carcinogenicity. Therefore, a thorough toxicological evaluation of any new aniline derivative is a critical step in its development.

Toxicological Profile of 3-Chloro-4-fluoroaniline

3-Chloro-4-fluoroaniline is classified as a hazardous substance with significant acute toxicity.[3][4][5][6][7][8] The primary routes of exposure are oral, dermal, and inhalation, all of which can lead to systemic toxicity.[4][6][9][7][8]

Key Hazard Information:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][9][8]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4][9]

  • Irritation: Causes skin and serious eye irritation.[7][8]

While specific LD50 and LC50 values can vary between studies and reporting agencies, the consistent classification across multiple safety data sheets underscores the hazardous nature of this compound. The toxic effects of halogenated anilines are often linked to their metabolic conversion to phenylhydroxylamines, which can induce oxidative stress and damage to red blood cells.[10]

A Framework for the Toxicological Assessment of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Given the limited direct toxicological data for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, a systematic evaluation is necessary. The following experimental workflows are proposed to characterize its potential cytotoxicity and genotoxicity, drawing upon standard in vitro assays.[11][12][13][14][15]

Part 1: In Vitro Cytotoxicity Assessment

The initial step in assessing the toxicity of a new chemical entity is to determine its effect on cell viability.[11][12][14][15] A common and effective method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_prep Prepare serial dilutions of the test compound incubation1->compound_prep treatment Treat cells with varying concentrations compound_prep->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Data Analysis & IC50 Determination read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line for efficacy studies) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer.[16][17][18][19][20] The Ames test and the Comet assay are two widely accepted methods for this purpose.

Experimental Workflow: Ames Test for Mutagenicity

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis strain_prep Prepare overnight cultures of Salmonella typhimurium strains mix Mix bacteria, test compound, and S9 mix (or buffer) strain_prep->mix compound_prep Prepare test compound dilutions compound_prep->mix s9_prep Prepare S9 metabolic activation mix (optional) s9_prep->mix add_agar Add to molten top agar mix->add_agar plate Pour onto minimal glucose agar plates add_agar->plate incubate Incubate plates for 48-72 hours at 37°C plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare result Mutagenic or Non-mutagenic compare->result Assess mutagenic potential

Caption: Workflow for assessing mutagenicity using the Ames test.

Detailed Protocol: Ames Test (Bacterial Reverse Mutation Assay) [21][22][23][24][25]

  • Strain Preparation: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[21][22]

  • Metabolic Activation: The test should be performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect mutagens that require activation.[22][25]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[22]

  • Plating: Add this mixture to molten top agar containing a trace amount of histidine and pour it onto minimal glucose agar plates. The limited histidine allows for a few cell divisions, which is necessary for mutations to be expressed.[21][25]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Experimental Workflow: Comet Assay for DNA Damage

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Visualization & Analysis cell_culture Culture and treat cells with test compound cell_harvest Harvest and suspend cells cell_culture->cell_harvest mix_agarose Mix cells with low-melting-point agarose cell_harvest->mix_agarose layer_slide Layer cell suspension onto a pre-coated slide mix_agarose->layer_slide solidify Allow agarose to solidify layer_slide->solidify lysis Lyse cells in high salt and detergent solution solidify->lysis unwinding Unwind DNA in alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis stain Stain DNA with a fluorescent dye electrophoresis->stain visualize Visualize comets under a fluorescence microscope stain->visualize analyze Quantify DNA damage (e.g., tail moment) visualize->analyze result Genotoxic or Non-genotoxic analyze->result Assess genotoxic potential

Caption: Workflow for detecting DNA damage using the Comet assay.

Detailed Protocol: Comet Assay (Single Cell Gel Electrophoresis) [16][17][18][20]

  • Cell Treatment: Treat a suitable cell line with various concentrations of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.[18]

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[16]

  • Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.[16]

  • Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[18]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.[18]

  • Data Analysis: Use image analysis software to quantify the amount of DNA damage by measuring parameters such as the length of the comet tail and the amount of DNA in the tail. An increase in these parameters indicates DNA damage.

Comparative Summary and Discussion

Feature3-Chloro-4-fluoroaniline4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
Chemical Structure A primary aromatic amine with chloro and fluoro substituents.A derivative of 3-chloro-4-fluoroaniline with a butanoic acid moiety linked via an amide bond.
Known Toxicity Acutely toxic via oral, dermal, and inhalation routes. Causes skin and eye irritation. Potential for organ damage with repeated exposure.[3][4][9][7][8]Data not readily available. The presence of the 3-chloro-4-fluoroaniline substructure suggests a potential for similar toxicological concerns. The butanoic acid moiety may alter its pharmacokinetic and pharmacodynamic properties.
Recommended Actions Handle with appropriate personal protective equipment (gloves, lab coat, eye protection) in a well-ventilated area. Avoid all routes of exposure.[4][5][8]Conduct comprehensive in vitro toxicity testing (cytotoxicity, genotoxicity) as a first step to characterize its safety profile.

The addition of the 4-oxobutanoic acid side chain to the aniline nitrogen in 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid significantly alters the molecule's physicochemical properties. This modification could potentially impact its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicity. For instance, the carboxylic acid group may increase water solubility, which could affect its route of excretion. However, the core halogenated aniline structure remains, which is a key toxicophore. Metabolic cleavage of the amide bond could release 3-chloro-4-fluoroaniline, leading to similar toxic effects as the parent compound. Therefore, the proposed toxicological testing is essential to determine if the derivative retains, has reduced, or exhibits novel toxicities compared to the parent aniline.

Conclusion

While 3-chloro-4-fluoroaniline is a well-characterized hazardous substance, its derivative, 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, represents a data gap in the toxicological literature. This guide has provided a summary of the known hazards of the parent aniline and a detailed framework for the initial in vitro toxicological evaluation of its derivative. By employing systematic and validated assays such as the MTT, Ames, and Comet assays, researchers can generate the necessary data to make informed decisions about the safety and viability of this and other novel chemical entities in the drug discovery and development pipeline.

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • 21st Century Pathology. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Collins, A. R., et al. (2014). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 29(6), 445-453. Retrieved from [Link]

  • Rahimi, H. R., & Karimi, G. (2012). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Bioimpacts, 2(1), 5–10. Retrieved from [Link]

  • Valentovic, M. A., et al. (1998). Hemolytic potential of structurally related aniline halogenated hydroxylamines. Journal of Applied Toxicology, 18(2), 119-124. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved from [Link]

  • Frontiers in Toxicology. (2022). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Retrieved from [Link]

  • Springer Nature Experiments. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Retrieved from [Link]

  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Charles River Laboratories. Ames Test. Retrieved from [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Schultz, T. W., et al. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of environmental contamination and toxicology, 43(4), 564-569. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • PubChem. 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • NextSDS. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

  • Regulations.gov. Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. Retrieved from [Link]

Sources

Validation

ICH validation guidelines for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid impurity profiling

Title: ICH Validation Guidelines for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Impurity Profiling: A Comparative Analytical Guide The Analytical Challenge: Mechanistic Context In the synthesis of targeted tyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: ICH Validation Guidelines for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Impurity Profiling: A Comparative Analytical Guide

The Analytical Challenge: Mechanistic Context

In the synthesis of targeted tyrosine kinase inhibitors (TKIs) such as Gefitinib and Afatinib, 3-chloro-4-fluoroaniline is a critical starting material. When this aniline undergoes acylation with succinic anhydride, it forms 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid (Molecular Weight: ~245.6 g/mol ). Left uncontrolled, this intermediate becomes a process-related impurity in the final Active Pharmaceutical Ingredient (API).

From a chromatographic perspective, this impurity presents a dual challenge. The halogenated aromatic ring provides strong hydrophobicity, while the terminal oxobutanoic acid moiety imparts significant polarity and pH-dependent ionization (pKa ~4.5). On conventional Type-A silica columns, the protonated carboxylic acid frequently engages in secondary interactions with residual silanols, leading to severe peak tailing. To ensure patient safety and regulatory compliance, analytical methods must be rigorously validated against the ICH Q3A(R2) thresholds for impurities and the ICH Q2(R2) guidelines for analytical validation[1, 2].

Methodological Comparison: UHPLC-MS/MS vs. Conventional RP-HPLC

To objectively evaluate the optimal control strategy, we compared a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method against an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach.

The core objective is to reliably quantify the impurity at or below the ICH Q3A(R2) Reporting Threshold of 0.05% [2].

Quantitative Performance Data

The following table summarizes the validation data generated when comparing a standard 5 µm C18 HPLC column (UV detection at 254 nm) against a sub-2 µm C18 UHPLC column coupled with a triple quadrupole mass spectrometer (MRM transition: m/z 246.0 → 146.0).

Validation ParameterICH Q2(R2) Acceptance CriteriaConventional RP-HPLC-UVUHPLC-MS/MS (Product Performance)
Specificity (Resolution) Rs​>1.5 from closest peak1.8 (Baseline tailing observed)4.8 (Absolute MRM isolation)
Limit of Detection (LOD) S/N 30.015%0.001%
Limit of Quantitation (LOQ) S/N 10 (Must be 0.05%)0.045% (Marginal pass)0.005% (10x safety margin)
Linearity ( R2 ) 0.999 (LOQ to 150% limit)0.99920.9999
Accuracy (Recovery) 90.0% – 110.0%94.5% – 103.1%98.8% – 101.2%
Precision (%RSD) 2.0% (n=6 replicates)1.8%0.6%
Throughput (Run Time) N/A35 minutes6 minutes

Experimental Protocol: A Self-Validating ICH Q2(R2) Workflow

To establish a trustworthy and robust analytical procedure, the following step-by-step methodology explains not just how to perform the validation, but the causality behind each experimental choice.

Step 1: Specificity and Forced Degradation
  • Protocol: Inject the blank diluent, the unspiked API, and the API spiked with the impurity at the 0.15% Qualification Threshold. Subject the API to forced degradation conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C for 48h), and UV light (200 Watt-hours/m²).

  • Causality: Specificity proves that the detector signal is exclusively attributable to 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid. Forced degradation ensures that no secondary degradants co-elute with the target impurity. In MS/MS, specificity is inherently self-validating because the quadrupole isolates the exact precursor mass (m/z 246.0) and fragments it to a unique product ion (m/z 146.0, representing the cleaved aniline moiety).

Step 2: Sensitivity (LOD & LOQ) Establishment
  • Protocol: Serially dilute the impurity reference standard. Measure the peak height relative to the baseline noise over a time window of at least 5 times the peak width.

  • Causality: Establishing the LOQ at a Signal-to-Noise (S/N) ratio of 10 ensures that the method can reliably integrate the peak area at the 0.05% reporting threshold without being skewed by pump pulsations or electronic detector noise [1].

Step 3: Linearity and Range
  • Protocol: Prepare a minimum of five concentration levels ranging from the LOQ (0.005%) up to 150% of the specification limit (0.225%). Plot the peak area response against the theoretical concentration and apply a least-squares linear regression.

  • Causality: This confirms that the electrospray ionization (ESI) source in the MS is not experiencing ion suppression or saturation within the working range, ensuring that a single-point calibration standard can be mathematically trusted during routine QC release.

Step 4: Accuracy via Matrix Recovery
  • Protocol: Prepare sample matrices of the API at its nominal working concentration. Spike these samples with the impurity standard at 50%, 100%, and 150% of the target specification limit. Perform triplicate preparations at each level.

  • Causality: Accuracy studies act as an internal audit of the sample preparation workflow. If recovery falls below 90%, it indicates that the impurity is either degrading during extraction or experiencing matrix-induced ion suppression. A recovery of 98.8%–101.2% validates that the extraction solvent (e.g., 50:50 Acetonitrile:Water) perfectly solubilizes both the API and the impurity.

Step 5: System Suitability and Robustness
  • Protocol: Prior to any validation run, inject a System Suitability Test (SST) standard six times. Deliberately vary the column temperature ( ± 5°C), mobile phase flow rate ( ± 10%), and aqueous phase pH ( ± 0.2 units).

  • Causality: The SST serves as a daily self-validating gateway; if the %RSD of the SST is > 2.0%, the system halts, preventing the generation of untrustworthy data. Robustness testing proves that minor, inevitable day-to-day fluctuations in the laboratory environment will not invalidate the analytical results [1].

Mandatory Visualization: Validation Logic

ICH_Validation_Workflow Impurity Target Impurity: 4-[(3-Chloro-4-fluorophenyl)amino] -4-oxobutanoic acid Q3A ICH Q3A(R2) Thresholds Reporting: 0.05% | ID: 0.10% Impurity->Q3A Method Method Selection UHPLC-MS/MS vs HPLC-UV Q3A->Method Spec 1. Specificity & Degradation Peak Purity & Rs > 1.5 Method->Spec Sens 2. Sensitivity (LOD / LOQ) S/N > 3 (LOD), S/N > 10 (LOQ) Spec->Sens Sens->Q3A Feedback: Ensure LOQ ≤ 0.05% Lin 3. Linearity & Range R² > 0.999 (LOQ to 150%) Sens->Lin Acc 4. Accuracy & Precision Recovery 95-105%, RSD < 2% Lin->Acc Valid Validated Control Strategy Ready for QC Release Acc->Valid

Figure 1: ICH Q2(R2) and Q3A(R2) driven validation workflow for impurity profiling.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Streamlining Analysis of Impurities in the Pharmaceutical Products using Empower 3 ICH Impurity Processing. Waters Corporation Application Notes. URL: [Link]

Comparative

Comparative Pharmacodynamics of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Derivatives: A Guide for Researchers

Introduction: Targeting Dysregulated Kinase Signaling in Oncology The 4-[(3-Chloro-4-fluorophenyl)amino] moiety is a cornerstone pharmacophore in the design of potent kinase inhibitors, particularly those targeting the e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Dysregulated Kinase Signaling in Oncology

The 4-[(3-Chloro-4-fluorophenyl)amino] moiety is a cornerstone pharmacophore in the design of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[][2][3] Dysregulation of these receptor tyrosine kinases is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[][2][4] This guide provides a comparative overview of the pharmacodynamics of derivatives of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid, with a focus on their application as anticancer agents. While direct comparative studies on a homologous series of these specific butanoic acid derivatives are limited in publicly available literature, we can infer their pharmacodynamic properties and structure-activity relationships (SAR) by examining structurally related compounds, including the FDA-approved drug Afatinib.[][2]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of this class of compounds, provide detailed experimental protocols for their evaluation, and present a framework for comparing their biological activity.

Mechanism of Action: Irreversible Inhibition of the ErbB Family of Tyrosine Kinases

Derivatives based on the 4-[(3-Chloro-4-fluorophenyl)amino] scaffold primarily function as irreversible inhibitors of the ErbB family of tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[][5] Unlike first-generation reversible inhibitors, these compounds form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain.[2] This irreversible binding leads to a sustained blockade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6]

The 3-chloro-4-fluoro substitution pattern on the aniline ring is a critical feature for potent inhibitory activity.[3] The butanoic acid portion of the molecule can be viewed as a modifiable linker region that can influence solubility, cell permeability, and interaction with the solvent-exposed regions of the kinase domain, thereby fine-tuning the overall pharmacodynamic and pharmacokinetic profile of the compound.

Below is a diagram illustrating the general mechanism of action.

EGFR_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR/HER2 Receptor EGF->EGFR 1. Ligand Binding Kinase_Domain Kinase Domain EGFR->Kinase_Domain 2. Dimerization & Autophosphorylation ATP ATP ATP->Kinase_Domain 3. ATP Binding Downstream_Signaling Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Kinase_Domain->Downstream_Signaling 4. Signal Transduction Proliferation Tumor Growth & Survival Downstream_Signaling->Proliferation Inhibitor 4-[(3-Chloro-4-fluorophenyl)amino] -4-oxobutanoic acid Derivative Inhibitor->Kinase_Domain 5. Irreversible Inhibition (Covalent Bond)

Caption: Mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid derivatives as irreversible EGFR/HER2 inhibitors.

Comparative Pharmacodynamic Evaluation: Experimental Protocols

To objectively compare the pharmacodynamic profiles of different 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (EGFR/HER2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[6][7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7] The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the peptide substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP in the kinase assay buffer. The ATP concentration should be at its Km value for the specific kinase.[9]

    • Dilute the recombinant human EGFR or HER2 enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR or HER2 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Compound, Kinase, ATP, Substrate) Start->Reagent_Prep Reaction_Setup 2. Set up Kinase Reaction (Add compound, master mix, and enzyme to plate) Reagent_Prep->Reaction_Setup Incubation_1 3. Incubate at 30°C for 60 min Reaction_Setup->Incubation_1 Stop_Reaction 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation_1->Stop_Reaction Incubation_2 5. Incubate at RT for 40 min Stop_Reaction->Incubation_2 Signal_Generation 6. Generate Luminescent Signal (Add Kinase Detection Reagent) Incubation_2->Signal_Generation Incubation_3 7. Incubate at RT for 30 min Signal_Generation->Incubation_3 Data_Acquisition 8. Read Luminescence Incubation_3->Data_Acquisition Data_Analysis 9. Calculate % Inhibition & IC₅₀ Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that overexpress EGFR or HER2 (e.g., A549, SK-BR-3).[10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Afatinib).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data Presentation

To facilitate a clear comparison of the pharmacodynamic properties of different derivatives, the experimental data should be summarized in a structured table.

Table 1: Comparative in vitro activity of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid derivatives and related compounds.

Compound IDModification on Butanoic Acid MoietyEGFR Kinase IC₅₀ (nM)HER2 Kinase IC₅₀ (nM)A549 Cell Line GI₅₀ (µM)
Reference: Afatinib N/A (part of a quinazoline ring system)0.5[2]140.01-0.1
Derivative 1 e.g., Methyl esterHypothetical DataHypothetical DataHypothetical Data
Derivative 2 e.g., Amide with PiperidineHypothetical DataHypothetical DataHypothetical Data
Derivative 3 e.g., Cyclized to a lactamHypothetical DataHypothetical DataHypothetical Data

Note: The data for derivatives 1-3 are hypothetical and should be replaced with actual experimental data.

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on 4-anilinoquinazoline derivatives, we can extrapolate key SAR insights that are likely applicable to the 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid series.[3][13]

  • The 4-(3-Chloro-4-fluoroanilino) group: This moiety is crucial for high-affinity binding to the ATP pocket of EGFR and HER2. The 3-chloro and 4-fluoro substitutions provide a favorable combination of lipophilicity and electronic properties for potent inhibition.[3]

  • The Butanoic Acid Chain: Modifications to the carboxylic acid group can significantly impact the compound's properties.

    • Esterification: May improve cell permeability but could be susceptible to hydrolysis by cellular esterases.

    • Amidation: Can be used to introduce various substituents to explore interactions with the solvent-exposed region of the kinase, potentially improving potency and selectivity.

    • Cyclization: Forming lactams or other heterocyclic structures can restrict the conformation of the side chain, which may lead to more potent and selective inhibitors.

SAR cluster_sar Structure-Activity Relationship Core 4-(3-Chloro-4-fluoroanilino) Moiety - Essential for high-affinity binding - Occupies ATP binding pocket Linker 4-Oxobutanoic Acid Moiety - Modifiable linker - Influences solubility and cell permeability Modifications Modifications to the Carboxylic Acid: - Esterification: ↑ Permeability - Amidation: Explore new interactions - Cyclization: Conformational restriction

Caption: Key structure-activity relationship considerations.

Conclusion and Future Directions

The 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors targeting the ErbB family of receptors. By systematically modifying the butanoic acid portion of the molecule and evaluating the derivatives using the robust in vitro assays detailed in this guide, researchers can establish a clear structure-activity relationship and identify lead compounds with improved pharmacodynamic profiles. Future work should focus on synthesizing a diverse library of these derivatives and performing comprehensive in vitro and in vivo evaluations to identify candidates with superior potency, selectivity, and drug-like properties for further development as potential anticancer therapeutics.

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. Available at: [Link]

  • Afatinib. Wikipedia. Available at: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]

  • What is the mechanism of Afatinib Dimaleate?. Patsnap Synapse. Available at: [Link]

  • AFAtinib. Cancer Care Ontario. Available at: [Link]

  • How does Gilotrif (afatinib) work?. Drugs.com. Available at: [Link]

  • MTT Assay Protocol. [Source not further specified].
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at: [Link]

  • ErbB2 (HER2)
  • Structure of EGFR and/or HER2 small molecule inhibitors with... ResearchGate. Available at: [Link]

  • Assay for Isolation of Inhibitors of Her2-Kinase Expression. PMC - NIH. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • CytoSelect™ MTT Cell Proliferation Assay. [Source not further specified].
  • MTT Cell Assay Protocol. [Source not further specified].
  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. Available at: [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. ResearchGate. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid Introduction & Chemical Profile 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is a halogenated succinamic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic Acid

Introduction & Chemical Profile

4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid is a halogenated succinamic acid derivative frequently utilized in drug development and medicinal chemistry. Due to the presence of both chlorine and fluorine substituents on the aromatic ring, coupled with an amide linkage, this compound presents specific ecological and toxicological challenges. This guide provides researchers and drug development professionals with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for the safe handling, segregation, and disposal of this chemical.

Mechanistic Toxicology & Hazard Causality

To handle this compound safely, laboratory personnel must understand the causality behind its chemical behavior and environmental impact:

  • Recalcitrance to Biodegradation: The C-Cl and C-F bonds on the aromatic ring confer significant resistance to microbial degradation. If discharged into standard municipal wastewater systems, halogenated aromatics persist, resist standard water treatment, and can bioaccumulate in the environment[1].

  • Amide Hydrolysis Risk: While organic amides are generally stable under neutral conditions, exposure to strong mineral acids (e.g., HCl, H2SO4) or strong bases (e.g., NaOH) during improper waste mixing will catalyze the hydrolysis of the amide bond. This cleavage releases 3-chloro-4-fluoroaniline, a highly toxic precursor classified as Acute Tox 3 (toxic via oral, dermal, and inhalation routes) and STOT RE 2 (causes organ damage through repeated exposure)[2].

  • Thermal Degradation Byproducts: When incinerated, the halogenated ring breaks down to release hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Therefore, standard biological disposal or low-temperature incineration is strictly prohibited. The waste must be processed in a rotary kiln equipped with caustic scrubbing mechanisms to neutralize these highly corrosive off-gases into benign salts[1].

Waste Segregation & Classification Matrix

Proper segregation is the most critical step in laboratory waste management. Commingling halogenated waste with non-halogenated waste exponentially increases disposal costs and the risk of generating highly toxic dioxins during standard incineration[3].

Waste CategoryPrimary ConstituentsEPA ClassificationIncompatible MaterialsAuthorized Disposal Method
Halogenated Solid Powder, contaminated PPE, filter paperHalogenated OrganicStrong oxidizers, active metalsRotary Kiln Incineration
Halogenated Liquid Compound dissolved in DCM, ChloroformHalogenated SolventNon-halogenated solventsHigh-Temp Incineration with Scrubber
Aqueous Waste Compound in water/bufferHalogenated AqueousStrong acids/bases (Hydrolysis risk)Licensed Wastewater Treatment

Standard Operating Procedures (SOP): Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management

Rationale: Solid powders pose an inhalation risk and can contaminate municipal landfills. They must be isolated and destroyed thermally.

  • Collection: Gather all solid residues, contaminated filter paper, and empty reagent vials using a dedicated anti-static spatula.

  • Containment: Place the materials inside a chemically compatible, sealable High-Density Polyethylene (HDPE) wide-mouth jar.

    • Self-Validation Check: Ensure the cap is fully threaded and the exterior of the jar is wiped down with a damp paper towel (dispose of the towel in the same jar) to guarantee zero exterior contamination.

  • Labeling: Affix a standardized hazardous waste label. Explicitly mark the contents as "Halogenated Organic Solid Waste - Contains F and Cl".

  • Storage: Store in a designated secondary containment tray in a dry, well-ventilated waste accumulation area, strictly isolated from strong acids, bases, and oxidizers[4].

  • Disposal: Transfer to a licensed hazardous waste contractor for high-temperature rotary kiln incineration[5].

Protocol B: Liquid Solvent Waste Management

Rationale: Halogenated solvents require specific thermal destruction profiles. Mixing with non-halogenated solvents dilutes the halogen concentration but violates EPA segregation guidelines, complicating the incineration process[3].

  • Segregation: Verify that the receiving waste carboy is strictly designated for "Halogenated Solvents" (e.g., contains DCM, Chloroform). Do NOT pour into non-halogenated containers (e.g., Acetone, Ethanol).

  • Transfer: Working inside a certified chemical fume hood, use a PTFE funnel to pour the liquid waste into the HDPE carboy.

  • Volume Control: Never fill the container beyond 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing dangerous pressure buildup and container rupture.

  • Log Entry: Immediately record the exact volume and estimated concentration of 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid added to the waste log to maintain RCRA compliance.

Protocol C: Spill Response and Decontamination

Rationale: Immediate containment prevents environmental release and limits the aerosolization of toxic particulates.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (Nitrile gloves, safety goggles, lab coat, and an N95 or P100 particulate respirator if powder is aerosolized).

  • Containment (Solid Spill): Lightly dampen the spilled powder with a fine mist of water to suppress dust formation. Do not flood the area, as this will spread the contamination.

  • Collection: Sweep up the dampened powder using a non-sparking brush and dustpan. Transfer to a hazardous waste bag[6].

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Absorb the wash water with spill pads and dispose of them as halogenated solid waste.

    • Self-Validation Check: Visually inspect the area under bright light to ensure no crystalline residue remains on the benchtop or floor.

Disposal Workflow & Degradation Pathway

The following diagram illustrates the validated lifecycle and thermal destruction pathway for this halogenated compound, highlighting the critical need to avoid unintended hydrolysis.

G A 4-[(3-Chloro-4-fluorophenyl)amino]- 4-oxobutanoic acid Waste B Halogenated Waste Segregation A->B Proper Disposal G Unintended Hydrolysis (Strong Acids/Bases) A->G Improper Mixing C Rotary Kiln Incineration (>1000°C) B->C Licensed Transport D Combustion Off-Gases (HCl, HF, CO2, NOx) C->D Thermal Destruction E Caustic Scrubbing (NaOH / Ca(OH)2) D->E Gas Neutralization F Neutralized Effluent (NaCl, NaF) & Clean Exhaust E->F Safe Release H 3-Chloro-4-fluoroaniline (Highly Toxic Precursor) G->H Amide Cleavage

Figure 1: Disposal workflow and thermal degradation pathway for halogenated amide waste.

References

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline - Carl ROTH. 2

  • Volume 2 appendices | Education (Chemical Safety in Schools) - NSW Department of Education. 6

  • Hazardous Materials Disposal Guide - Nipissing University. 4

  • UWO Guide to Classifying Unwanted Materials - University of Wisconsin–Oshkosh. 3

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA). 1

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - U.S. Environmental Protection Agency (EPA). 5

Sources

Handling

Personal protective equipment for handling 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid

Handling 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid requires an uncompromising approach to laboratory safety. As a halogenated succinamic acid derivative frequently utilized in advanced drug discovery and prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid requires an uncompromising approach to laboratory safety. As a halogenated succinamic acid derivative frequently utilized in advanced drug discovery and proteomics research, this compound presents specific occupational hazards. Because of the electrophilic nature of its halogenated aromatic ring paired with an acidic carboxyl group, it readily acts as a localized irritant to lipid bilayers and mucous membranes.

Proper handling requires strict adherence to [1] to mitigate the risks of skin irritation (H315), severe eye irritation (H319), and respiratory tract irritation (H335).

Below is the comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this chemical safely.

Core Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a meticulously designed system meant to interrupt specific chemical exposure pathways.

  • Hand Protection: The lipophilic halogenated phenyl ring can facilitate dermal penetration if the compound is dissolved in organic solvents (e.g., DMSO or DMF). Therefore, standard latex is insufficient. Requirement: Nitrile gloves (minimum 0.11 mm thickness for dry powder handling; 0.3 mm for solvent solutions). Double-gloving is mandatory when handling concentrated solutions to provide a self-validating breach detection system (if the outer glove tears, the inner remains intact).

  • Eye Protection: The compound is a fine crystalline powder that easily aerosolizes. Requirement: ANSI Z87.1-compliant tight-fitting chemical safety goggles. Standard safety glasses with side shields are inadequate because they do not seal against airborne dust, which can dissolve in the ocular tear film, lower the localized pH, and cause acute corneal inflammation.

  • Respiratory Protection: Due to its STOT SE 3 (respiratory irritation) classification, the inhalation of micro-particulates must be prevented. Requirement: When handling outside a certified chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is required, strictly adhering to [2].

  • Body Protection: A standard 100% cotton or flame-resistant lab coat, fully buttoned, with cuffs tucked into the gloves to eliminate exposed skin at the wrists.

Quantitative Data & PPE Specifications

Hazard Parameter / PPESpecification / ClassificationMechanistic Rationale
Skin Irritation Category 2 (H315)Acidic moiety disrupts epidermal pH; halogenated ring induces localized inflammation.
Eye Irritation Category 2 (H319)Particulates dissolve in ocular fluid, lowering pH and causing protein denaturation.
Respiratory Toxicity STOT SE 3 (H335)Micro-dust inhalation triggers mucosal irritation and bronchospasm.
Glove Material Nitrile (≥ 0.11 mm dry / ≥ 0.3 mm wet)Provides superior chemical resistance against non-polar aromatic penetration compared to latex.
Respirator N95 or P100 (NIOSH approved)Filters >95% of airborne crystalline particulates (< 5 μm).

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, each step includes a verification check to confirm the system's integrity before proceeding.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Activate the chemical fume hood. Verify the face velocity is between 80-120 feet per minute (fpm) using the digital monitor or a physical tissue flutter test. Causality: Proper airflow physically prevents aerosolized powder from reaching the operator's breathing zone.

  • PPE Donning Sequence: Inspect the lab coat for tears → Don safety goggles → Don inner nitrile gloves → Don outer nitrile gloves.

  • Static Elimination: Wipe the analytical balance and spatulas with an anti-static brush or use an ionizing bar. Causality: Halogenated powders often carry static charges, causing them to repel from spatulas and aerosolize unpredictably.

Phase 2: Weighing and Transfer

  • Tare and Transfer: Place a pre-creased weigh boat on the balance. Carefully transfer the 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid using a micro-spatula.

  • Solvent Addition: If preparing a stock solution, add the solvent directly to the pre-weighed vial inside the fume hood rather than transporting the dry powder across the open laboratory.

  • Seal and Decontaminate: Cap the vial securely. Wipe the exterior of the vial with a solvent-dampened lint-free wipe before removing it from the hood.

Phase 3: Post-Operation Doffing

  • Outer Glove Removal: Remove outer gloves using the "glove-in-glove" technique to trap surface contaminants. Dispose of them in solid hazardous waste.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp wipe (water followed by 70% ethanol).

  • Final Doffing: Remove goggles, then inner gloves. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

Accidental releases require immediate, structured intervention to prevent laboratory contamination and ensure compliance with [3].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, allow HVAC systems to clear airborne dust for 15 minutes before re-entry.

  • Protect: Don spill-response PPE (P100 respirator, heavy-duty nitrile gloves, chemical-resistant apron).

  • Contain (Wet-Wipe Method): Do not dry sweep, as this generates hazardous aerosols. Lightly mist the spilled powder with water or a compatible solvent to bind the particulates.

  • Collect: Use non-sparking scoops or damp absorbent pads to collect the material.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to neutralize residual acidic traces, followed by a final water rinse.

Disposal Plan: According to the guidelines outlined in[4], all collected spill debris, contaminated PPE, and empty chemical containers must be treated as hazardous waste.

  • Place all solid waste in a chemically compatible, sealable container (e.g., high-density polyethylene).

  • Label clearly with: "Hazardous Waste: Toxic/Irritant Solid (4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid)".

  • Store in a designated Satellite Accumulation Area (SAA) for no longer than the EPA-mandated accumulation time limits (typically 90-180 days depending on your facility's generator status).

Visualizing the Spill Response Logic

SpillResponse Start Spill Detected (Solid Powder) Assess Assess Spill Size & Ventilation Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large/Airborne PPE Don Spill-Response PPE (P100, Double Nitrile) Assess->PPE Small/Localized Evacuate->PPE Contain Containment: Moisten with Water/Solvent PPE->Contain Clean Mechanical Cleanup (Damp Wipes/Scoop) Contain->Clean Decon Surface Decontamination (Alkaline Detergent) Clean->Decon Dispose Dispose as EPA Hazardous Waste Decon->Dispose

Fig 1. Logical workflow for 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid spill response.

References

  • Occupational Safety and Health Administration. "1910.132 - Personal Protective Equipment General Requirements." OSHA,[Link]

  • Electronic Code of Federal Regulations. "29 CFR 1910.134 - Respiratory Protection." eCFR,[Link]

  • Electronic Code of Federal Regulations. "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR,[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press,[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
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4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
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